Product packaging for Olmesartan monohydrate(Cat. No.:CAS No. 913529-31-4)

Olmesartan monohydrate

Cat. No.: B12763890
CAS No.: 913529-31-4
M. Wt: 464.5 g/mol
InChI Key: CBVAUXGQUBKMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Angiotensin II Receptor Blockers (ARBs) in Chemical Sciences Research

Angiotensin II receptor blockers (ARBs) are a class of nonpeptide pharmaceuticals that selectively inhibit the action of angiotensin II at the AT1 receptor subtype. wikipedia.org This blockade is a cornerstone of modern cardiovascular therapy. From a chemical sciences perspective, the development of ARBs, often referred to as "sartans," showcases significant advancements in rational drug design and synthetic organic chemistry. mdpi.comacs.org

The core structure of many ARBs, including olmesartan (B1677269), typically features a biphenyl-tetrazole moiety linked to an imidazole (B134444) or a similar heterocyclic system. nih.gov This structural motif is crucial for high-affinity binding to the AT1 receptor. Research in this area continues to explore structure-activity relationships, aiming to enhance receptor affinity, selectivity, and pharmacokinetic profiles. nih.gov The synthesis of these complex molecules often involves multi-step processes, and ongoing research focuses on developing more efficient and sustainable synthetic routes. acs.orgresearchgate.net The study of ARBs also extends to understanding their "off-target" or molecular effects, where minor structural differences between various sartans can lead to distinct pharmacological activities beyond AT1 receptor blockade. nih.gov

Delineation of Olmesartan's Chemical Identity and Prodrug Concept (Olmesartan Medoxomil)

Olmesartan itself is the active pharmaceutical ingredient (API), a potent antagonist of the angiotensin II type 1 (AT1) receptor. nih.gov Chemically, olmesartan is identified as 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid. nih.gov

However, olmesartan is administered orally as its prodrug, olmesartan medoxomil. pfizer.comtga.gov.audrugbank.com A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. nih.gov This strategy is often employed to overcome challenges such as poor solubility or bioavailability. researchgate.net In the case of olmesartan, the medoxomil ester enhances its absorption from the gastrointestinal tract. pfizer.comresearchgate.net Following oral administration, olmesartan medoxomil is rapidly and completely hydrolyzed to the active olmesartan. tga.gov.auwikipedia.org

The chemical name for olmesartan medoxomil is (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate. pfizer.com This esterification masks the carboxylic acid group of olmesartan, a modification that is crucial for its oral bioavailability. researchgate.net

PropertyOlmesartanOlmesartan Medoxomil
IUPAC Name 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid nih.gov(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate nih.gov
Molecular Formula C24H26N6O3 nih.govC29H30N6O6 nih.gov
Molecular Weight 446.5 g/mol nih.gov558.6 g/mol nih.gov
Role Active drug nih.govProdrug nih.gov

Significance of Hydrate (B1144303) Forms in Pharmaceutical Compound Development

The physical form of an active pharmaceutical ingredient (API) is a critical determinant of its performance and manufacturability. Crystalline solids can exist in various forms, including polymorphs, solvates, and hydrates. proumid.compharmaexcipients.com A hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice in a stoichiometric ratio with the API molecules. pharmaexcipients.com Depending on the number of water molecules per API molecule, they are classified as monohydrates, dihydrates, etc. pharmaexcipients.com

The formation of a hydrate can significantly alter the physicochemical properties of a compound, including:

Solubility and Dissolution Rate: Hydrates generally exhibit lower aqueous solubility and slower dissolution rates compared to their anhydrous counterparts. pharmaexcipients.comcatsci.com This is because the water molecules in the crystal lattice are already interacting with the drug molecules, which can make it more difficult for the crystal to break down and dissolve. pharmaexcipients.com

Stability: Hydrates can be more or less stable than the anhydrous form depending on temperature and relative humidity. proumid.comnih.gov Understanding the conditions under which a hydrate is stable is crucial for ensuring the quality and shelf-life of a drug product. catsci.com

Manufacturability: The physical properties of a hydrate, such as its crystal habit and mechanical strength, can impact manufacturing processes like milling, blending, and tableting. proumid.com

Therefore, the characterization and control of hydrate forms are of paramount importance in pharmaceutical development to ensure consistent product quality and therapeutic efficacy. proumid.comcatsci.com Regulatory agencies consider a hydrate to be a different physical form from an anhydrate, necessitating its thorough characterization. pharmaexcipients.com

Overview of Key Research Domains Pertaining to Olmesartan Monohydrate

Research concerning this compound spans several key domains within the pharmaceutical sciences. A primary area of investigation is the solid-state characterization of this compound. This includes determining its crystal structure, often through techniques like X-ray powder diffraction (XRPD), which provides a unique fingerprint of the crystalline form. researchgate.net

Another critical research area is the study of the physical and chemical stability of this compound. nih.gov This involves understanding how factors like temperature and humidity affect the hydrate's integrity and can lead to dehydration or conversion to other forms. nih.gov Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are instrumental in these studies. nih.gov

Furthermore, research focuses on the impact of the monohydrate form on the formulation and dissolution of olmesartan medoxomil tablets. mdpi.comresearchgate.net The solubility of olmesartan medoxomil is pH-dependent, being practically insoluble in water. tga.gov.aufda.gov Studies explore how the use of the monohydrate, in conjunction with various excipients, influences the dissolution profile of the final dosage form, which is a critical factor for bioavailability. mdpi.comnih.gov

Finally, the synthesis of olmesartan and its prodrug, olmesartan medoxomil, remains an active area of research. researchgate.netchemicalbook.comnih.gov The goal is to develop efficient, scalable, and environmentally friendly synthetic processes that yield high-purity olmesartan medoxomil, which can then be formulated into its monohydrate form for pharmaceutical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N6O4 B12763890 Olmesartan monohydrate CAS No. 913529-31-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

913529-31-4

Molecular Formula

C24H28N6O4

Molecular Weight

464.5 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrate

InChI

InChI=1S/C24H26N6O3.H2O/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22;/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29);1H2

InChI Key

CBVAUXGQUBKMCU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O.O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Olmesartan Precursors

Historical Development of Olmesartan (B1677269) Synthesis Pathways

The initial synthesis of olmesartan medoxomil, the prodrug of olmesartan, was described by Yanagisawa et al. nih.govsci-hub.se. A key step in the early manufacturing processes involved the N-alkylation of an imidazole (B134444) ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in N,N-Dimethylacetamide (DMA). researchgate.net This foundational route often required purification by column chromatography to achieve acceptable purity. nih.gov Subsequent developments aimed to improve yield, reduce costs, and increase throughput. nih.gov

Over time, modifications to the original synthesis focused on improving efficiency and reducing the number of steps. For instance, some processes involved the hydrolysis of an ethyl ester intermediate to its corresponding salt, which was then isolated before being esterified with medoxomil chloride. nih.gov However, this ester hydrolysis step was often plagued by low yields and difficulties during extraction. nih.gov The final step in these early syntheses typically involved the deprotection of the trityl group using an acid, such as acetic acid. nih.govgoogle.com

Advanced Synthetic Route Optimization for Olmesartan and its Prodrug

N-Alkylation Strategies and Yield Enhancement

The N-alkylation step, where the imidazole core is coupled with the biphenylmethyl moiety, is a critical transformation in olmesartan synthesis. Initial methods often resulted in low yields due to the formation of multiple impurities. nih.gov Research has shown that the choice of base and solvent system significantly impacts the reaction's efficiency. The use of anhydrous potassium carbonate (K2CO3) with a reduced particle size has been shown to improve the yield of the N-alkylation reaction. nih.gov

Phase transfer catalysts, such as tetrabutyl ammonium (B1175870) bromide, have been employed to facilitate the alkylation, leading to faster reaction times and higher yields with fewer impurities. google.comcbijournal.com The use of such catalysts allows for easier purification of the resulting intermediate, often by simple recrystallization. google.com

Esterification and De-esterification Processes

The conversion of the carboxylic acid intermediate to the medoxomil ester is a crucial step in the formation of the prodrug, olmesartan medoxomil. This esterification is often carried out by reacting the trityl-protected olmesartan with 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene. google.comgoogle.com The use of a catalytic amount of an alkali iodide, such as potassium iodide, in the presence of a base like potassium carbonate has been found to be effective. google.comgoogle.com The choice of solvent is also critical, with acetone (B3395972) being a preferred option. google.com

Conversely, de-esterification is a key reaction in both the synthesis of the active metabolite, olmesartan, and in the analysis of impurities. asiapharmaceutics.info For instance, the hydrolysis of the ethyl ester of the imidazole intermediate is a common step in many synthetic routes. nih.gov This is typically achieved using an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide. nih.govsemanticscholar.org The deprotection of the trityl group from trityl olmesartan medoxomil is an acid-catalyzed hydrolysis, often using aqueous acetic acid or hydrochloric acid in an organic solvent. nih.govsci-hub.se

The following table summarizes different conditions for the esterification of Trityl Olmesartan:

EntryBase (eq.)SolventCatalyst (w/w)Temperature (°C)Time (h)Yield (%)Purity (%)
1K2CO3 (1.5)Acetone-50-55207598.5
2K2CO3 (1.5)DMAc-50-55188098.8
3K2CO3 (1.5)DMAcNaI (3%)50-55129099.5
4Na2CO3 (1.5)Acetone-50-55247098.0
5Cs2CO3 (1.5)DMAc-50-55158599.0

This table is based on data presented in the referenced literature and is for illustrative purposes. nih.gov

Control of Reaction Byproducts and Impurity Generation

The purity of the final active pharmaceutical ingredient (API) is of utmost importance. Throughout the synthesis of olmesartan medoxomil, several impurities can be generated, and their control is a key aspect of process optimization. nih.gov During the N-alkylation step, impurities can arise from the hydrolysis of the ester groups or the detritylation of the protecting group. nih.gov The formation of regioisomers, where the biphenylmethyl group attaches to a different nitrogen atom on the imidazole ring, is also a significant concern. researchgate.net

The use of specific reaction conditions, such as controlling the mole ratio of the base (e.g., K2CO3) during N-alkylation, can help minimize the formation of these byproducts. nih.gov For example, using approximately 1.25 molar equivalents of potassium carbonate has been found to be optimal. researchgate.net

During the deprotection of the trityl group, the choice of acid and solvent system can influence the impurity profile. For example, using an aqueous HCl/acetone system can lead to the formation of an N-Alkyl impurity through the condensation of the tetrazole ring with mesityl oxide, which is generated from the self-condensation of acetone in acidic conditions. sci-hub.seacs.org Careful control of process parameters, identified through statistical methods like Design of Experiment (DoE), can suppress the formation of such impurities to below 0.1%. sci-hub.seacs.org Other identified impurities include olmesartan acid, 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan. semanticscholar.org

Investigation of Novel Synthetic Intermediates and Precursors

Research into the synthesis of olmesartan has also focused on the development of novel intermediates and precursors to create more efficient and economically viable routes. One approach involves the synthesis of the key intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, from cheaper starting materials like diethyl oxalate (B1200264) and ethyl chloroacetate. jocpr.comjocpr.com This method avoids the use of toxic or corrosive reagents and allows for purification through simple acid-base treatment. jocpr.comjocpr.com

Another innovative approach involves the use of a lactone intermediate, 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]-1H-imidazole-6-one. This intermediate is formed via hydrolysis and lactonization of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate. It is then condensed with the tritylated biphenylmethyl bromide, followed by esterification and deprotection. researchgate.net This route was developed to effectively control the formation of regioisomers. researchgate.net

Furthermore, new ester prodrugs of olmesartan have been synthesized and evaluated. For example, olmesartan hexetil has been proposed as a potential prodrug with increased oral bioavailability compared to olmesartan medoxomil. nih.gov The synthesis of novel amide and ester prodrugs with different dioxolone moieties has also been explored to improve pharmacokinetic properties. nih.gov

Catalytic Systems in Olmesartan Chemical Synthesis

Catalysis plays a crucial role in several key steps of olmesartan synthesis, enhancing reaction rates, yields, and selectivity.

Phase Transfer Catalysis: As mentioned earlier, phase transfer catalysts like tetrabutyl ammonium bromide (TBAB) are effectively used in the N-alkylation reaction to facilitate the transfer of reactants between immiscible phases, leading to improved reaction efficiency. google.comcbijournal.comdiscoveryjournals.org

Palladium Catalysis: Palladium-based catalysts are instrumental in the formation of the biphenyl (B1667301) core of olmesartan, typically through Suzuki coupling reactions. vcu.edugoogle.com Novel methods have been developed that utilize palladium catalysts in environmentally friendly solvents, such as those containing hydroxyl groups, which can proceed under aerobic conditions at room temperature without the need for additional ligands. google.com This simplifies the reaction conditions and makes the process more suitable for industrial-scale production. google.com

Ruthenium Catalysis: Ruthenium-catalyzed C-H arylation has been explored as a key step in an alternative synthesis of olmesartan. thieme-connect.comthieme-connect.com In this approach, a protecting group such as the 2,4-dimethoxybenzyl (DMB) group is used for the tetrazole moiety to prevent the formation of diarylation byproducts. thieme-connect.com

Other Catalytic Systems:

Hydrotalcite: This layered double hydroxide has been investigated as a green, reusable catalyst for the N-alkylation of the imidazole derivative, offering an environmentally friendly alternative to traditional bases. discoveryjournals.org

Iridium Catalysis: While not directly applied to the main olmesartan synthesis in the provided results, iridium catalysts are noted for their potential in C-H activation and functionalization, which could offer future avenues for synthesizing complex molecules like olmesartan. researchgate.net

Copper Catalysis: Copper-catalyzed reactions are also being explored for C-H functionalization, which could potentially be applied to the synthesis of olmesartan precursors. researchgate.net

Green Chemistry Principles in Olmesartan Manufacturing Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, and the manufacturing of Olmesartan is no exception. archivemarketresearch.com Research in this area focuses on developing more sustainable and efficient synthetic routes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Key areas of investigation include the use of greener solvents, innovative catalytic methods, and process intensification techniques like continuous flow synthesis.

One of the primary goals of green chemistry is to reduce waste and improve atom economy, which means maximizing the incorporation of atoms from the reactants into the final product. researchgate.net Traditional multi-step batch syntheses often generate significant amounts of waste and may use hazardous reagents. researchgate.net In contrast, modern approaches to Olmesartan synthesis aim for higher efficiency and a better environmental profile. google.com

Research efforts have been directed at optimizing reaction conditions to minimize the formation of impurities and byproducts. nih.govsemanticscholar.org For instance, modifications in the saponification and esterification steps of Olmesartan synthesis have been shown to reduce impurity levels and simplify plant operations by avoiding multiple extractions and isolations. nih.gov The use of catalytic amounts of certain reagents instead of stoichiometric amounts can also lead to cleaner reactions and higher yields. nih.gov

Exploration of Greener Solvents

A significant aspect of greening pharmaceutical manufacturing is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign solvents. Research has been conducted on the solubility of Olmesartan medoxomil in various green solvents. acs.org

A study systematically measured the solubility of Olmesartan medoxomil in six different green solvents at various temperatures. The results indicated that solubility was significantly higher in solvents like polyethylene (B3416737) glycol-400 (PEG-400) and Transcutol compared to traditional solvents like ethanol (B145695) or water alone. acs.org This data is crucial for developing greener purification methods and formulations. acs.org Using water as a co-solvent in certain reaction steps has also been explored to reduce the reliance on purely organic media. mdpi.comgoogle.com

Solubility of Olmesartan Medoxomil in Green Solvents at 298.15 K acs.org
SolventMole Fraction Solubility (x 10-3)Classification
Water0.000232Practically Insoluble
Ethanol0.467Slightly Soluble
Propylene Glycol (PG)0.0923Slightly Soluble
Ethylene Glycol (EG)0.0673Slightly Soluble
Polyethylene Glycol-400 (PEG-400)2.58Soluble
Transcutol2.48Soluble

Advances in Catalysis and Biocatalysis

Catalysis is a cornerstone of green chemistry, offering pathways to more selective and energy-efficient reactions. mdpi.com In the context of Olmesartan synthesis, research has explored novel catalytic systems to improve efficiency and reduce the environmental impact.

For instance, the use of hydrotalcite, a solid base catalyst, has been investigated for the N-alkylation step in the synthesis of Olmesartan intermediates. discoveryjournals.org This method presents an environmentally friendly alternative to conventional bases, with the catalyst being easily recoverable and reusable. discoveryjournals.org Other research has focused on avoiding hazardous organotin reagents, which were traditionally used in the formation of the tetrazole ring, by employing safer catalysts like zinc triflate. researchgate.net

While specific applications of biocatalysis in the core synthesis of Olmesartan are still an emerging area, the principles of using enzymes for chemical transformations are well-established in green chemistry. researchgate.net Enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. mdpi.com The hydrolysis of the prodrug Olmesartan medoxomil to its active form, Olmesartan, in the body is an example of a bioactivation process mediated by enzymes. researchgate.net

Process Intensification: Continuous Flow Synthesis

A significant advancement in the green manufacturing of pharmaceuticals is the shift from traditional batch processing to continuous flow synthesis. archivemarketresearch.com This technology offers numerous advantages, including enhanced safety, better process control, improved product consistency, and higher yields. ijsdr.orgacs.org

Several studies have reported the development of continuous flow processes for the synthesis of Olmesartan medoxomil and its intermediates. ijsdr.orggoogle.comijsdr.org In a telescopic flow synthesis, multiple reaction steps are performed sequentially in a continuous stream without isolating the intermediates. ijsdr.orgijsdr.org This approach significantly reduces reaction times, solvent usage, and waste generation compared to batch methods. ijsdr.org For example, a novel continuous flow synthesis of Olmesartan medoxomil was developed using a single solvent and flow reactors, demonstrating the feasibility of this technology for producing active pharmaceutical ingredients (APIs) in a more sustainable manner. ijsdr.orgijsdr.org

Comparison of Batch vs. Continuous Flow Synthesis for Olmesartan Medoxomil
ParameterTraditional Batch ProcessContinuous Flow Process
Process TimeLonger reaction times, includes isolation of intermediates nih.govShort residence times, often in minutes ijsdr.orgacs.org
Waste GenerationHigher, due to multiple work-up and isolation steps researchgate.netLower, due to fewer isolation steps and better process control archivemarketresearch.comijsdr.org
SafetyHigher risks associated with large volumes of hazardous materials acs.orgEnhanced safety due to small reactor volumes and better heat transfer acs.org
Energy EfficiencyLess efficient due to heating and cooling of large reactors researchgate.netMore energy-efficient due to smaller volumes and better heat management mdpi.com
Process ControlMore challenging to control temperature and mixing uniformly ijsdr.orgPrecise control over reaction parameters (temperature, pressure, stoichiometry) acs.org

The increasing emphasis on sustainable manufacturing is driving innovation in the synthesis of Olmesartan. archivemarketresearch.com By applying the principles of green chemistry, researchers are developing cleaner, more efficient, and economically viable processes for the production of this important antihypertensive drug.

Molecular Pharmacodynamics and Receptor Level Interactions of Olmesartan

Mechanistic Characterization of Angiotensin Type 1 (AT1) Receptor Antagonism

Olmesartan (B1677269) exerts its pharmacological effects by selectively blocking the binding of angiotensin II to the AT1 receptor, which is found in numerous tissues, including vascular smooth muscle and the adrenal glands. drugbank.compediatriconcall.com This blockade inhibits the primary physiological actions of angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion, leading to a decrease in vascular resistance. patsnap.compediatriconcall.com Unlike angiotensin-converting enzyme (ACE) inhibitors, which block the formation of angiotensin II, ARBs like olmesartan block the action of angiotensin II regardless of its synthesis pathway. drugbank.com

Ligand Binding Kinetics and Thermodynamics at AT1 Receptors

The interaction between olmesartan and the human AT1 receptor is characterized by high affinity and slow dissociation kinetics. nih.gov Studies using CHO cells expressing human AT1 receptors have shown that the binding process is best described by a two-step model. This involves the initial formation of a loose, reversible complex (IR), which then transforms into a much more stable, tight-binding complex (IR*). nih.gov

This slow dissociation from the receptor contributes to the long-lasting insurmountable antagonism observed with olmesartan. nih.govnih.gov In washout experiments, the dissociation half-life (t½) for [3H] olmesartan from the AT1 receptor was found to be 72 minutes. nih.gov The unique structural features of olmesartan, specifically a hydroxyalkyl substituent on the imidazole (B134444) ring and a carboxyl group, are thought to contribute significantly to its high-affinity binding and the stabilization of the tight-binding complex. nih.govnih.gov

Quantum binding energy studies have further elucidated the interaction, demonstrating that the total binding energy of olmesartan within the receptor pocket is substantial. rsc.org These analyses predict the energetic importance of different regions of the olmesartan molecule and their interactions with specific protein segments of the receptor. rsc.org

Kinetic Properties of Olmesartan at the AT1 Receptor
ParameterFindingSource
Binding ModelTwo-step process: Initial loose complex (IR) transforms into a tight binding complex (IR*). nih.gov
Dissociation Half-life (t½)72 minutes nih.gov
Antagonism TypeCompetitive and insurmountable nih.govresearchgate.net

Selectivity Profile Against Other Angiotensin Receptor Subtypes (e.g., AT2)

A defining characteristic of olmesartan is its profound selectivity for the AT1 receptor subtype over the Angiotensin II Type 2 (AT2) receptor. nih.govpediatriconcall.com Multiple studies have confirmed that olmesartan possesses a more than 12,500-fold greater affinity for the AT1 receptor compared to the AT2 receptor. pediatriconcall.comdroracle.aijapi.orgnih.gov This high degree of selectivity is crucial, as it ensures that the drug's actions are targeted specifically to the receptor subtype responsible for the primary pressor effects of angiotensin II. nih.govdroracle.ai By selectively blocking the AT1 receptor, olmesartan allows for the potential unopposed stimulation of AT2 receptors by angiotensin II, which may mediate beneficial effects such as anti-cell proliferation and vasodilation. nih.govaltmeyers.org In vitro studies have demonstrated that olmesartan has virtually no antagonistic activity on AT2 receptors. nih.govresearchgate.netdrugbank.com

Receptor Selectivity Profile of Olmesartan
Receptor SubtypeRelative AffinitySource
Angiotensin Type 1 (AT1)>12,500-fold higher than AT2 pediatriconcall.comdroracle.aijapi.orgnih.gov
Angiotensin Type 2 (AT2)Minimal nih.govresearchgate.netdrugbank.com

Competitive Binding Analysis and Potency Determination

Olmesartan is a competitive antagonist at the AT1 receptor. nih.govnih.gov Competitive binding experiments show that olmesartan produces a concentration-dependent inhibition of radiolabeled ligand binding to the AT1 receptor. nih.gov Its potency has been quantified in various in vitro systems. For instance, in bovine adrenal cells, olmesartan displaced ¹²⁵I-Ang II with a half-maximal inhibitory concentration (IC₅₀) value of 7.7 nM. researchgate.net Other studies have reported an IC₅₀ of 6.7 nM at human AT1 receptors. rndsystems.comtocris.com These values indicate a high potency, significantly greater than that of the earlier ARB, losartan (B1675146) (IC₅₀ of 92 nM), and its active metabolite EXP3174 (IC₅₀ of 16 nM). researchgate.net The high potency and competitive nature of its binding allow olmesartan to effectively block the pressor effects of angiotensin II. researchgate.netdroracle.ai

Intracellular Signaling Cascade Modulation by Olmesartan

By blocking angiotensin II from binding to the AT1 receptor, olmesartan prevents the activation of multiple downstream intracellular signaling pathways that are normally triggered by the agonist-receptor interaction.

Downstream Effector Pathway Inhibition

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, stimulates various signaling cascades. nih.gov Olmesartan's antagonism prevents these events. One of the key pathways inhibited is the production of inositol (B14025) phosphate (B84403) (IP), a second messenger that leads to calcium mobilization and subsequent cellular responses like smooth muscle contraction. nih.govresearchgate.net

Furthermore, olmesartan has been shown to modulate the mitogen-activated protein kinase (MAPK) cascade. nih.govthieme-connect.comresearchgate.net In various experimental models, olmesartan treatment has been observed to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are involved in cellular responses like inflammation, proliferation, and fibrosis. researchgate.netnih.gov Olmesartan may also inhibit the nuclear accumulation of NF-kappa B, a transcription factor that plays a critical role in inflammatory processes. researchgate.netnih.gov By inhibiting these pathways, olmesartan exerts effects beyond simple vasodilation, potentially contributing to the reduction of inflammation and end-organ damage. thieme-connect.comnih.gov

G-Protein Coupled Receptor (GPCR) Conformational Studies

Molecular modeling and mutagenesis studies have provided insight into how olmesartan interacts with the AT1 receptor to stabilize it in an inactive conformation. nih.govresearchgate.net This property classifies olmesartan not just as a simple antagonist but as an inverse agonist. rsc.orgnih.govnih.gov An inverse agonist can reduce the constitutive, or baseline, activity of a receptor even in the absence of its natural agonist. nih.gov

The potent inverse agonist activity of olmesartan is attributed to specific molecular interactions. nih.gov Crystal structures of the human AT1R in complex with olmesartan reveal that the drug is anchored within the receptor's transmembrane bundle. nih.gov Key interactions involve:

The hydroxyl group of olmesartan with Tyr113 in transmembrane (TM) helix III. nih.gov

The carboxyl group of olmesartan with Lys199 and His256 in TM VI. nih.gov

Additional anchoring points with residues Tyr-35, Trp-84, and Arg-167. nih.gov

These cooperative interactions are believed to be essential for stabilizing the AT1 receptor in an inactive state, thus preventing G-protein coupling and downstream signaling. nih.gov

Key Amino Acid Interactions for Olmesartan at the AT1 Receptor
Olmesartan MoietyInteracting AT1 Receptor Residue(s)SignificanceSource
Hydroxyl groupTyr113 (TM III)Essential for inverse agonist activity nih.gov
Carboxyl groupLys199, His256 (TM VI)Essential for inverse agonist activity nih.gov
General structureTyr-35, Trp-84, Arg-167Primary anchoring to the receptor nih.gov

Comparative Molecular Pharmacodynamics with Other Angiotensin Receptor Blockers

Angiotensin II Receptor Blockers (ARBs) constitute a class of drugs that, while sharing a common mechanism of action, exhibit notable differences in their chemical structures and pharmacodynamic profiles. bjcardio.co.uk These variations influence their binding kinetics to the Angiotensin II type 1 (AT1) receptor, the duration of action, and the nature of their antagonism. bjcardio.co.ukoup.com

Olmesartan is distinguished within the ARB class by its potent and long-lasting blockade of the AT1 receptor. researchgate.net This is attributed to its unique molecular structure, which includes a hydroxyl and a carboxyl group that enhance its affinity for the receptor. researchgate.net Olmesartan demonstrates a high degree of selectivity, with an affinity for the AT1 receptor that is over 12,500 times greater than its affinity for the AT2 receptor. nih.govdroracle.aihres.ca This potent and selective binding results in what is described as insurmountable antagonism. researchgate.netnih.gov Unlike surmountable (competitive) antagonists like losartan, which can be overcome by high concentrations of angiotensin II, insurmountable antagonists like olmesartan and candesartan (B1668252) bind so tightly and dissociate so slowly that their blocking effect cannot be easily reversed by the natural ligand. oup.comnih.gov

Studies comparing the binding properties of various ARBs reveal significant differences. Olmesartan, along with candesartan, shows a higher affinity and a lower dissociation constant (Ki) for the AT1 receptor compared to other ARBs. scispace.com The interaction of olmesartan with the AT1 receptor is characterized by a slow dissociation rate, which contributes to its prolonged duration of action. nih.gov Research indicates that the half-life for the dissociation of olmesartan from the AT1 receptor is approximately 72 minutes, significantly longer than that of telmisartan (B1682998) (29 minutes). nih.gov This slow dissociation is a key factor in the persistent antihypertensive effects observed with once-daily administration. researchgate.netnih.gov

The interaction can be described as a two-step process: an initial formation of a loose complex, followed by a transformation into a tightly bound state. nih.gov The high degree of insurmountability and slow dissociation of olmesartan may be related to its ability to stabilize this tightly bound complex. nih.gov

Comparative Pharmacodynamic Properties of Angiotensin Receptor Blockers (ARBs)
CompoundReceptor Affinity (IC50, nM)Dissociation Half-Life (t½, min)Type of Antagonism
Olmesartan6.772Insurmountable
CandesartanData Not AvailableData Not AvailableInsurmountable
TelmisartanData Not Available29Insurmountable
LosartanData Not AvailableData Not AvailableSurmountable (Competitive)
EXP3174 (Active metabolite of Losartan)Data Not AvailableData Not AvailableInsurmountable
ValsartanData Not AvailableData Not AvailableSurmountable (Competitive)
IrbesartanData Not AvailableData Not AvailableInsurmountable

Data compiled from multiple sources. oup.comnih.govtocris.com IC50 values represent the concentration required to inhibit 50% of binding.

Allosteric Modulation Studies of AT1 Receptor by Olmesartan

The primary mechanism of action for olmesartan is its function as a competitive antagonist at the orthosteric binding site of the Angiotensin II type 1 (AT1) receptor. nih.govdrugbank.com This means it directly competes with the endogenous ligand, angiotensin II, for the same binding location on the receptor. hres.ca However, the concept of allosteric modulation, where a ligand binds to a different site on the receptor to modify the effects of the primary ligand, is an area of growing interest in G-protein coupled receptor (GPCR) pharmacology, including the AT1 receptor. nih.gov

Crystal structure analysis of the human AT1 receptor in complex with olmesartan has provided detailed insights into its binding mode. The structure reveals that olmesartan settles into the orthosteric binding pocket, where it is anchored by key residues such as Tyr-35, Trp-84, and Arg-167. rcsb.org This interaction stabilizes an inactive conformation of the receptor, preventing the conformational changes necessary for receptor activation by angiotensin II. rcsb.org

Based on its binding to this primary site, olmesartan is classified as an orthosteric ligand. rcsb.org Furthermore, detailed pharmacological studies have characterized olmesartan not just as a simple antagonist but as an inverse agonist. rcsb.org An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. It reduces the basal, or constitutive, activity of the receptor, a state of signaling that can occur even in the absence of the natural ligand.

Pre Clinical Pharmacokinetics and Biotransformation Studies

Prodrug Activation and Bioconversion Mechanisms of Olmesartan (B1677269) Medoxomil

The conversion of the inactive prodrug, olmesartan medoxomil, to the active angiotensin II receptor antagonist, olmesartan, is a rapid and efficient process that begins during its transit through the gastrointestinal tract and continues in the blood. This bioactivation is critical for the therapeutic efficacy of the drug and is mediated by several hydrolytic enzymes.

The hydrolysis of the medoxomil ester moiety from the parent compound is catalyzed by various esterases present in key locations for drug absorption and metabolism. In vitro studies using subcellular fractions from mice, rats, monkeys, dogs, and humans have identified carboxymethylenebutenolidase (CMBL) as a primary enzyme responsible for the bioactivation of olmesartan medoxomil. nih.gov Substantial olmesartan-hydrolase activity, attributed mainly to CMBL, has been observed in the cytosols of the intestine and liver across these species. nih.gov This indicates that a significant portion of the prodrug is converted to active olmesartan within the intestinal wall during absorption and upon first pass through the liver.

In addition to CMBL, other hydrolases contribute to this bioconversion. Paraoxonase 1 (PON1), an enzyme predominantly located in plasma, has been identified as a major bioactivating hydrolase for olmesartan medoxomil in human blood circulation. Carboxylesterases (CES), specifically CES1 in the liver and CES2, also play a role, although CMBL appears to be the main contributor for olmesartan medoxomil. nih.gov The enzymatic de-esterification occurs rapidly, releasing the active olmesartan and a medoxomil moiety, which is further metabolized and excreted. researchgate.net

The conversion of olmesartan medoxomil to olmesartan is a rapid process, ensuring that the active form of the drug quickly becomes available in the systemic circulation following oral administration. researchgate.netnih.gov Peak plasma concentrations of olmesartan are typically observed 1 to 3 hours post-administration in pre-clinical models. researchgate.netnih.gov The hydrolysis reaction is so complete that the prodrug, olmesartan medoxomil, is generally not detectable in plasma or excreta. researchgate.net

Studies on the enzymatic kinetics have provided insights into the efficiency of this conversion. Research on recombinant human CMBL demonstrated its high affinity and capacity for hydrolyzing olmesartan medoxomil. The intrinsic metabolic clearance for this reaction was found to be significantly higher than for other medoxomil-containing prodrugs, highlighting the specific role of CMBL in olmesartan activation.

Below is a data table summarizing the kinetic parameters for the hydrolysis of olmesartan medoxomil by recombinant human carboxymethylenebutenolidase (CMBL).

EnzymeSubstrateKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (mL/min/mg protein)
Recombinant Human CMBLOlmesartan Medoxomil170-0.145

Data adapted from in vitro studies on recombinant human CMBL.

Furthermore, investigations into the aqueous hydrolysis of olmesartan medoxomil in various pH buffers, mimicking the conditions of the gastrointestinal tract, show that the process is rapid and follows zero-order kinetics. researchgate.netnih.gov The rate of hydrolysis varies with pH, indicating that non-enzymatic conversion also contributes to the formation of olmesartan in the gut. researchgate.netnih.gov

Absorption and Distribution Dynamics in Pre-clinical Models

Following oral administration, the absorption of the prodrug and the subsequent distribution of the active metabolite have been characterized in several pre-clinical species.

Olmesartan medoxomil is absorbed from the gastrointestinal tract, with the duodenum identified as a primary site of absorption. However, the absolute oral bioavailability of the active olmesartan is moderate, reported to be around 26-28.6% in pre-clinical and clinical settings. researchgate.netresearchgate.net This incomplete bioavailability is thought to be a result of several factors, including the compound's low aqueous solubility, efflux by transport proteins, and the potential for pre-systemic hydrolysis within the gastrointestinal lumen. researchgate.net

Mechanistic studies have suggested the involvement of specific transporters in the intestinal uptake of the prodrug. The human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine, has been identified as a transporter for olmesartan medoxomil. Pre-clinical studies in cell lines and rat jejunum models demonstrated that olmesartan medoxomil is a substrate for OATP2B1, and this transport system contributes to its improved intestinal absorption compared to the parent drug, olmesartan.

Once absorbed and converted to olmesartan, the active drug is distributed throughout the body. Pre-clinical pharmacokinetic studies indicate a low volume of distribution, approximately 17 L, which suggests that the distribution of olmesartan is largely confined to the vascular compartment with limited penetration into extravascular tissues. researchgate.net Animal studies have also demonstrated that olmesartan has poor penetration across the blood-brain barrier. However, research in rats has shown that olmesartan can cross the placental barrier and distribute to the fetus.

Studies in animal models of disease have provided further insight into tissue-specific accumulation. In rat models of liver fibrosis, olmesartan was found to accumulate in the fibrotic areas of the liver. In models of diabetic nephropathy, olmesartan has shown significant renoprotective effects, suggesting distribution to and activity within the kidneys. nih.gov Similarly, effects on the aorta in animal models indicate distribution to vascular tissues.

Olmesartan is extensively bound to plasma proteins, primarily albumin. Pre-clinical data consistently show that it is highly bound, with reports often stating binding is greater than 99%. This high degree of plasma protein binding is a critical pharmacokinetic characteristic. It means that only a very small fraction of the total olmesartan concentration in the plasma is free (unbound) and thus pharmacologically active and available to distribute to target tissues and interact with angiotensin II receptors.

Blood-Brain Barrier Permeation Studies

Research into the central nervous system penetration of olmesartan indicates limited permeation across the blood-brain barrier. nih.gov Animal studies have demonstrated that olmesartan exhibits poor penetration into the brain. nih.gov This characteristic is further supported by research on stroke-prone spontaneously hypertensive rats, where direct intracerebroventricular infusion of the active form of olmesartan was utilized to assess its effects on oxidative stress within the brain. nih.gov This direct administration suggests that therapeutically significant concentrations are not readily achieved in the brain following systemic administration, reinforcing the finding of poor blood-brain barrier crossing. nih.govnih.gov

Metabolic Stability and Biotransformation of Active Olmesartan

Following the initial conversion of the prodrug olmesartan medoxomil to its pharmacologically active form, olmesartan, the active moiety does not undergo further significant metabolism. unboundmedicine.comdrugbank.com Studies confirm that after this bioactivation, which occurs via ester hydrolysis during absorption from the gastrointestinal tract, the active olmesartan is subsequently excreted without being further metabolized. drugbank.comnih.gov Forced degradation studies conducted under various stress conditions (acid, base, hydrogen peroxide, and heat) identified only the olmesartan-free acid as the degradation product, corroborating the metabolic stability of the parent compound. nih.gov

The metabolic stability of olmesartan is underscored by its lack of interaction with the cytochrome P450 (CYP450) enzyme system. nih.govfda.govfda.gov Extensive research has demonstrated that olmesartan is not a substrate for, nor does it inhibit or induce, CYP450 enzymes. fda.govresearchgate.net This absence of CYP450-mediated metabolism means that olmesartan has a low potential for metabolic drug interactions, as interactions with drugs that are inhibitors, inducers, or substrates of these enzymes are not expected. nih.govfda.govnih.gov The initial conversion from the prodrug is also not driven by cytochrome enzymes. drugbank.com

Elimination Pathways and Excretion Kinetics

Olmesartan is characterized by a dual pathway of elimination, involving both renal and hepatobiliary systems. nih.gov The terminal elimination half-life is approximately 13 hours. fda.gov

A substantial portion of absorbed olmesartan is cleared from the body via the kidneys. nih.gov Approximately 35% to 50% of the systemically available drug is excreted unchanged in the urine. unboundmedicine.comfda.govhres.ca This renal clearance contributes significantly to the total plasma clearance of the compound. fda.gov

Table 1: Olmesartan Clearance Parameters

ParameterValueSource(s)
Total Plasma Clearance1.3 L/h fda.gov, hres.ca
Renal Clearance0.5 - 0.7 L/h fda.gov, nih.gov, hres.ca
Percentage of Dose Recovered in Urine35% - 50% unboundmedicine.com, fda.gov, hres.ca

The remainder of the absorbed olmesartan, roughly 40% to 60%, is eliminated through the bile into the feces. unboundmedicine.comnih.govnih.govfda.govhres.ca This dual elimination pathway allows for compensation; for instance, in cases of renal impairment, the alternative hepatic excretion route can play a larger role. nih.gov Studies in rats have elucidated the specific mechanisms of this biliary excretion, identifying the multidrug resistance protein 2 (MRP2) as the primary transporter and P-glycoprotein as a partial contributor to the secretion of olmesartan into the bile. nih.gov The biliary excretion of olmesartan in these studies was shown to be inhibited by compounds such as sulfobromophthalein, cefpiramide, and pravastatin. nih.gov

Enterohepatic Recirculation Assessment

Pre-clinical studies in rats have provided insights into the potential for enterohepatic recirculation of olmesartan, the active metabolite of olmesartan monohydrate. This process involves the excretion of a drug or its metabolites into the bile, followed by reabsorption from the intestine. A prerequisite for significant enterohepatic recirculation is substantial biliary excretion.

Detailed Research Findings

Investigations into the elimination pathways of olmesartan in rats have demonstrated that a majority of the administered dose is excreted through the feces, indicating significant biliary secretion. Following a single oral administration of 1 mg/kg of [¹⁴C]olmesartan medoxomil to male rats, a mass balance study revealed the primary routes of excretion over 168 hours. The findings showed that 77.6% of the total administered radioactivity was recovered in the feces, while 19.1% was found in the urine. This distribution strongly suggests that biliary excretion is the principal mechanism for the elimination of olmesartan and its metabolites in this preclinical model.

Further studies in rats have elucidated the specific transport proteins involved in the biliary excretion of olmesartan. Research has identified that olmesartan is primarily excreted into the bile by the multidrug resistance-associated protein 2 (Mrp2) and, to a lesser extent, by P-glycoprotein. nih.govbohrium.com This active transport into the bile makes the compound available for potential reabsorption in the gastrointestinal tract.

In vitro studies using sandwich-cultured rat hepatocytes have also been conducted to quantify the biliary excretion potential of olmesartan. These experiments determined an in vitro biliary clearance of 1.7 ml/min/kg and a biliary excretion index of 15%. While these in vitro models provide valuable mechanistic information, the in vivo mass balance data offers a more comprehensive picture of the ultimate fate of the drug.

Excretion Data in Male Rats

The following table summarizes the cumulative excretion of radioactivity in male rats over 168 hours after a single oral dose of 1 mg/kg [¹⁴C]olmesartan medoxomil.

Advanced Analytical and Bioanalytical Methodologies for Olmesartan Monohydrate

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a cornerstone for the analysis of olmesartan (B1677269), providing powerful means to separate the active ingredient from impurities, degradation products, and other components. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the routine analysis, quantification, and purity assessment of olmesartan in both bulk drug and pharmaceutical dosage forms. scirp.orgfoundryjournal.net The development of a stability-indicating HPLC method is particularly crucial, as it must be able to resolve the main drug peak from any potential degradation products that may form under various stress conditions. nih.govjocpr.com

Method development for olmesartan typically involves optimizing several key chromatographic parameters. Reversed-phase columns, particularly C8 and C18, are commonly employed. foundryjournal.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). jocpr.compharmahealthsciences.net The pH of the aqueous phase is a critical parameter that is adjusted to ensure optimal separation and peak shape. derpharmachemica.com Detection is most frequently carried out using a UV detector, with wavelengths typically set around 250-260 nm, where olmesartan shows significant absorbance. derpharmachemica.comnih.gov

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. nih.govpharmahealthsciences.net This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. derpharmachemica.com Stress degradation studies are conducted by exposing olmesartan to acidic, alkaline, oxidative, thermal, and photolytic conditions to confirm that the method can effectively separate the intact drug from its degradation products. nih.govnih.gov Research has shown olmesartan to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while remaining relatively stable under photolytic stress. nih.gov

ParameterOlmesartan Method 1 jocpr.comOlmesartan Method 2 nih.govOlmesartan Method 3 derpharmachemica.com
Column STD Hypersil C18 (150x4.6mm, 5µ)Hypersil GOLD C18 (150mm x 4.6mm, 5µm)-
Mobile Phase Phosphate buffer (pH 5.0): Methanol (40:60 v/v)Methanol: Acetonitrile: Water (40:40:20 v/v)Phosphate buffer (pH 2.8): Acetonitrile (35:65% v/v)
Flow Rate 1.2 mL/min0.5 mL/min-
Detection (λ) 240 nm260 nm250 nm
Retention Time 2.240 min3.04 min2.591 min
Linearity Range 60-180 µg/mL2.5–60 µg/mL50-150 µg/ml
Correlation Coefficient (r²) 0.999>0.9900.9993

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. ijpsdronline.com This results in faster analysis times, improved resolution, and enhanced sensitivity, making it a valuable tool for the analysis of olmesartan, particularly for impurity profiling in complex formulations. ijpsdronline.comturkjps.orgatmiya.net

UPLC methods have been successfully developed for the simultaneous quantification of olmesartan and its impurities. ijpsdronline.comatmiya.net Compared to traditional HPLC methods, UPLC can significantly reduce run times; for instance, a method separating 28 peaks including olmesartan and its impurities was reduced from 70 minutes by HPLC to 45 minutes by UPLC. ijpsdronline.comatmiya.net The increased sensitivity of UPLC allows for the detection and quantification of impurities at very low levels, with limits of detection (LOD) reported to be as low as 0.03 ppm. turkjps.orgnih.gov This is critical for ensuring the purity and safety of the final drug product. The validation of UPLC methods follows the same ICH guidelines as HPLC, confirming linearity, precision, accuracy, and robustness. ijpsdronline.comturkjps.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For bioanalytical applications, such as quantifying olmesartan in human plasma for pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.govfrontiersin.org This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. chromatographyonline.com

LC-MS/MS methods for olmesartan typically involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, to isolate the drug from the complex plasma matrix. nih.govnih.gov The chromatographic separation is often rapid, using columns like C18. nih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for olmesartan. nih.govfrontiersin.org For olmesartan, a common mass transition followed in negative ion mode is m/z 445.2 → 148.9. nih.govfrontiersin.org

These methods demonstrate excellent linearity over a wide concentration range, for example, from 5.002 to 2,599.934 ng/mL, making them suitable for capturing the full pharmacokinetic profile of the drug after administration. nih.govfrontiersin.org The high sensitivity allows for accurate measurement of olmesartan concentrations even at later time points when levels are low. peerj.comresearchgate.net The validation of these bioanalytical methods is rigorous, assessing parameters like accuracy, precision, matrix effect, and stability under various conditions to ensure reliable results. nih.govnih.gov

ParameterOlmesartan Method 1 nih.govOlmesartan Method 2 nih.govOlmesartan Method 3 researchgate.net
Technique LC-MS/MSUPLC-MS/MSLC-MS/MS
Matrix Human PlasmaHuman PlasmaHuman Plasma
Extraction Liquid-Liquid ExtractionProtein PrecipitationSolid Phase Extraction
Column UNISOL C18 (150*4.6 mm, 5 µm)Thermo hypersil GOLD C18Chromolith, speed ROD (50 mm×4.6 mm, 5 µ)
Mobile Phase Methanol: 2 mM Ammonium (B1175870) Acetate pH 5.5 (80:20, v/v)2 mM Ammonium Formate with 0.1% Formic Acid: Acetonitrile (10:90 v/v)0.1% Formic Acid buffer: Acetonitrile (30:70 v/v)
Ionization Mode ESI NegativeESI PositiveMRM
Mass Transition (m/z) 445.20 → 148.90447.30 → 207.20-
Linearity Range 5.002–2,599.934 ng/mL5–2,500 ng/mL25 to 1800 ng/mL

Spectroscopic and Spectrophotometric Approaches for Characterization

Spectroscopic techniques are indispensable for the structural characterization of olmesartan and for its quantification. Fourier Transform Infrared (FTIR) spectroscopy is used for structural elucidation and to study interactions, while Ultraviolet-Visible (UV-Vis) spectrophotometry provides a simple and rapid method for quantification.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in the olmesartan molecule and to investigate potential interactions between the drug and excipients in a formulation. nih.govnih.gov The FTIR spectrum of olmesartan exhibits characteristic absorption bands corresponding to its various functional groups.

This technique is particularly valuable in compatibility studies during formulation development. nih.govnih.gov When olmesartan is combined with excipients or other active pharmaceutical ingredients, changes in the position, intensity, or shape of its characteristic FTIR peaks can indicate a physical or chemical interaction. mdpi.com For example, studies have used FTIR to investigate the formation of inclusion complexes with cyclodextrins or to detect weak drug-drug interactions in fixed-dose combination products. nih.govmdpi.com The absence of significant changes in the FTIR spectrum of a drug-excipient mixture compared to the pure components generally suggests good compatibility. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantification of olmesartan in bulk and pharmaceutical dosage forms. humanjournals.comingentaconnect.com The method is based on the principle that olmesartan absorbs UV radiation at a specific wavelength.

To develop a UV-Vis spectrophotometric method, a suitable solvent in which the drug is soluble and stable must be selected. Methanol is a commonly used solvent for olmesartan analysis. humanjournals.comnih.gov The solution is then scanned across a UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For olmesartan in methanol, the λmax is consistently found to be around 257 nm. humanjournals.comnih.gov

The method is validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity. ijpsm.comijpsjournal.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. Olmesartan typically exhibits good linearity over a specified concentration range, such as 2-32 µg/ml, with a high correlation coefficient (r² > 0.99). nih.govijpsm.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. humanjournals.comnih.gov Due to its simplicity and speed, UV-Vis spectrophotometry is well-suited for routine quality control analysis of olmesartan formulations. humanjournals.com

ParameterOlmesartan Method 1 nih.govOlmesartan Method 2 humanjournals.comOlmesartan Method 3 ijpsm.com
Solvent MethanolMethanolMethanol and Water
λmax 257 nm257.30 nm256 nm
Linearity Range 2 to 20 µg/ml8.0 - 48 µg/ml2-32 µg/ml
Correlation Coefficient (r²) >0.990.99640.999
LOD 1.012 µg/ml3.95 µg/ml0.056 µg/mL
LOQ 3.036 µg/ml13.5 µg/ml0.1698 µg/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Polymorphic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the unequivocal structural elucidation of olmesartan and its related substances, including impurities and degradation products. High-resolution NMR, encompassing one-dimensional (¹H, ¹³C) and two-dimensional techniques, provides detailed information about the molecular structure, connectivity, and stereochemistry.

Research has employed NMR to fully characterize process-related impurities of olmesartan medoxomil, the prodrug of olmesartan. For instance, the N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of olmesartan medoxomil were synthesized and their structures confirmed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. mdpi.com This level of detailed analysis is crucial for understanding the synthetic pathway and controlling impurity formation. mdpi.com

NMR is also instrumental in identifying the structures of degradation products formed during forced degradation studies. In combination with mass spectrometry (MS), NMR analysis has been used to identify numerous degradation byproducts. nih.govresearcher.lifeajpaonline.com For example, after subjecting olmesartan acid to chlorination to simulate conditions in a wastewater treatment plant, the resulting degradation byproducts were isolated and their structures were elucidated by combining NMR and MS data. nih.gov Studies have also used ¹H NMR to observe the stability of olmesartan in solution, noting the formation of a methyl ether of olmesartan over time when dissolved in deuterated methanol (CD₃OD), confirming structural changes under specific conditions. nih.govresearchgate.net

The following table summarizes representative ¹H NMR spectral data for an olmesartan-related impurity, providing an example of how chemical shifts are assigned to specific protons in the molecule.

Table 1: Representative ¹H NMR Spectral Data for an Olmesartan-Related Compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.65d7.8
H-3', H-5'7.55t7.6
H-4', H-6'7.50t7.7
H-3, H-57.10d8.0
CH₂ (imidazole)5.45s-

Impurity Profiling and Degradation Product Characterization

Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For olmesartan, this involves the development of sophisticated analytical methods to detect, identify, and quantify impurities that may arise during synthesis or degradation.

Identification and Quantification of Synthetic and Degradation Impurities

The impurity profile of olmesartan includes both process-related (synthetic) impurities and degradation products. It is mandatory to identify and characterize any impurity present at a level of ≥0.10%. scirp.org

Several specific impurities have been identified in olmesartan bulk drug samples. These include known impurities such as Impurity-A through Impurity-G, as well as novel process-related impurities. scirp.org For example, two major regioisomeric impurities have been identified as N-1- and N-2-medoxomil derivatives of olmesartan. mdpi.com Another study detailed the characterization of a specific methoxy (B1213986) impurity formed during an early step of the synthesis. Furthermore, studies simulating environmental degradation through chlorination have identified a wide array of degradation byproducts, designated DP1 through DP22. nih.govmdpi.com The structures of these compounds are typically elucidated using hyphenated techniques like LC-MS/MS and confirmed with NMR and IR spectroscopy. researcher.lifeajpaonline.com

Quantification of these impurities is performed using validated stability-indicating methods, with linearity established from the Limit of Quantification (LOQ) to specified higher concentrations. scirp.orgresearchgate.net

Table 3: Examples of Identified Impurities and Degradation Products of Olmesartan

Impurity/Degradation Product NameTypeOrigin/Method of Generation
Olmesartan Acid ImpurityProcess-Related / DegradationHydrolysis of the medoxomil ester
Imp-A to Imp-GProcess-RelatedByproducts of the synthetic route
N-1/N-2 Medoxomil DerivativesProcess-RelatedRegioisomers formed during synthesis
DP1 - DP22DegradationGenerated via chlorination treatment
Methoxy ImpurityProcess-RelatedFormation during Grignard reaction step

Information compiled from multiple research articles. mdpi.comnih.govscirp.orgmdpi.comderpharmachemica.com

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is essential for establishing the intrinsic stability of a drug molecule and for developing stability-indicating methods. Olmesartan has been subjected to a variety of stress conditions as stipulated by ICH guidelines, including acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress. scirp.orgijpsr.com

The results consistently show that olmesartan is susceptible to degradation under acid, alkaline, and oxidative conditions, while it remains relatively stable under photolytic and dry heat conditions. scirp.orgnih.gov For example, significant degradation has been observed when olmesartan is exposed to 1 N HCl (acid hydrolysis), 1 N NaOH (base hydrolysis), and 3% H₂O₂ (oxidation). scirp.orgijpsr.com The degradation pathways under these conditions lead to the formation of various products that are then separated and identified using the validated analytical methods. researchgate.net

Table 4: Summary of Forced Degradation Studies on Olmesartan

Stress ConditionReagent/Condition DetailsObservation% Degradation (Example)
Acid Hydrolysis0.1 M - 1 N HCl at 60-70°CSignificant degradation observed~47.6%
Base Hydrolysis0.1 N - 1 N NaOH at 60°CSignificant degradation observed~48.9%
Oxidation3% - 30% H₂O₂ at RT or 50°CSignificant degradation observed~41.9%
Thermal DegradationDry heat at 60-105°CGenerally stable, minor degradation~26.4% (at 100°C)
Photolytic DegradationUV light / Sunlight exposureGenerally stableNo significant degradation

Data compiled from representative studies. Actual degradation percentages can vary based on specific experimental conditions (time, temperature, reagent concentration). nih.govijpsr.comresearchgate.net

Bioanalytical Method Validation for Olmesartan in Biological Matrices (Pre-clinical)

The validation of bioanalytical methods is essential for pharmacokinetic and toxicokinetic studies in pre-clinical research. These methods must be reliable and reproducible for the quantification of olmesartan in biological matrices such as plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. semanticscholar.orgfrontiersin.orgnih.gov

The validation process adheres to guidelines from regulatory bodies and includes the assessment of several key parameters. peerj.com Sample preparation is a critical step, with common techniques including protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). semanticscholar.orgfrontiersin.orgnih.gov LLE and SPE are often used to achieve cleaner extracts and lower limits of quantification. frontiersin.org

Validation confirms the method's linearity over a specific concentration range, its accuracy and precision (both within-run and between-run), selectivity, and stability under various conditions (e.g., bench-top, freeze-thaw, and long-term storage). frontiersin.orgnih.gov For instance, a validated LC-MS/MS method for olmesartan in plasma demonstrated excellent linearity over a range of 5.002 to 2,599.934 ng/mL, with precision (%CV) between 3.07–9.02% and accuracy (% bias) from -5.00–0.00%. frontiersin.orgnih.gov Such validated methods are crucial for generating reliable data in pre-clinical species to understand the drug's absorption, distribution, metabolism, and excretion profile.

Table 5: Summary of Bioanalytical Method Validation Parameters for Olmesartan in Plasma

Validation ParameterTechniqueTypical Results
Linearity RangeLC-MS/MS5 - 2500 ng/mL
Lower Limit of Quantification (LLOQ)LC-MS/MS4.82 - 5.0 ng/mL
Accuracy (% Bias)LC-MS/MSWithin ±15% (±20% at LLOQ)
Precision (% CV)LC-MS/MS≤ 15% (≤ 20% at LLOQ)
Extraction RecoveryLLE / SPEConsistent and reproducible; e.g., >85%
StabilityLC-MS/MSStable under bench-top, auto-sampler, and multiple freeze-thaw cycles

Data synthesized from multiple bioanalytical validation studies. semanticscholar.orgfrontiersin.orgnih.govnih.gov

Solid State Chemistry, Polymorphism, and Amorphism of Olmesartan Monohydrate

Polymorphic Forms of Olmesartan (B1677269) (e.g., Crystalline Form I, Amorphous Form II)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. Olmesartan medoxomil has been shown to exist in different polymorphic and amorphous forms. researchgate.netgoogle.com Among these, two have been prominently studied: the crystalline Form I and the amorphous Form II. researchgate.net

The crystalline nature of olmesartan medoxomil is well-established, with its differential enthalpic analysis showing a distinct endothermic peak corresponding to its melting point, which confirms its crystalline structure. mdpi.compharmaexcipients.com The transformation between these forms is a subject of study; for instance, a solution-mediated polymorphic transformation from the amorphous Form II to the crystalline Form I has been investigated in methanol-water mixtures. researchgate.net

Beyond these, other forms have been identified, such as a hemihydrate and a monohydrate. googleapis.com The hemihydrate form is characterized by a melting point of approximately 182°C and specific peaks in its X-ray Powder Diffraction (XRPD) pattern. googleapis.com Another novel crystalline polymorph, designated Form G, has also been prepared and is characterized by a predominant endothermic peak at about 105.23°C in its Differential Scanning Calorimetry (DSC) thermogram. google.com The existence of multiple crystalline and amorphous forms highlights the complexity of olmesartan's solid-state chemistry. researchgate.net

Table 1: Known Solid-State Forms of Olmesartan Medoxomil

Form NameTypeKey Characterization DataReference
Form I CrystallineStable crystalline form. researchgate.net
Form II AmorphousNon-crystalline, amorphous state. researchgate.net
Hemihydrate CrystallineMelting Point: ~182°C; Distinct XRPD pattern. googleapis.com
Monohydrate CrystallineCharacterized by shifts in IR spectra peaks. googleapis.com
Form G CrystallineDSC endothermic peak at ~105.23°C. google.com
Form R CrystallineDSC shows two melting endotherms between ~128°-148°C and ~153°-165°C. google.com
Amorphous AmorphousLacks a defined crystalline structure; often pursued to improve solubility. google.com

Crystallization Processes and Control of Polymorphic Expression

The specific polymorphic form of olmesartan obtained is highly dependent on the crystallization process and the conditions employed. Control over these processes is essential for ensuring the consistent production of a desired solid form with optimal physicochemical properties.

Various techniques have been explored to control the crystallization of olmesartan:

Recrystallization from Mixed Solvents: A common method involves recrystallization from a mixture of an organic solvent and water. google.com This process includes dissolving olmesartan in the organic solvent, adding water, and then cooling to induce the precipitation of crystals. google.com The choice of solvent, temperature, and cooling rate can influence the resulting polymorph.

Solution Cooling Crystallization: A specific process for preparing the novel Form G involves dissolving olmesartan medoxomil in a solvent such as a nitrile or an alcohol at a temperature of about 40°C to 50°C. google.com The solution is then cooled to a temperature between 0°C and 10°C to induce crystallization and precipitate the solid. google.com

Solution-Mediated Transformation: The transformation from one polymorphic form to another can be controlled in solution. The conversion of the amorphous form to the more stable Form I in methanol-water mixtures is governed by the nucleation of Form I and the dissolution of the amorphous form. researchgate.net The rate of this transformation is influenced by factors such as water content and temperature, with the rate increasing as water content decreases and temperature increases. researchgate.net

Spherical Crystallization: This technique modifies the micrometric properties of the drug by combining crystallization and agglomeration simultaneously. wisdomlib.org Using a quasi-emulsion solvent diffusion method—with a good solvent, a bridging solvent, and a poor solvent—can produce spherical particles with improved flowability and compressibility. wisdomlib.org

Co-crystallization Strategies for Olmesartan and Related Compounds

Co-crystallization is a technique used to modify the physicochemical properties of an API by incorporating a second molecule (a co-former) into the crystal lattice. This strategy has been investigated for olmesartan, particularly in fixed-dose combinations.

Olmesartan medoxomil (Olm) and hydrochlorothiazide (B1673439) (HCTZ) are often co-formulated for the treatment of hypertension. nih.govresearchgate.net Due to the presence of hydrogen bonding sites on both molecules, they have the potential to interact and form co-crystals during co-processing. nih.govresearchgate.net Studies involving the co-evaporation of Olm and HCTZ from an ethanolic solution resulted in the formation of a new crystalline species identified as an Olm/HCTZ co-crystal. nih.govresearchgate.net However, this particular co-crystal formation was found to reduce the dissolution rate of both drugs. nih.govresearchgate.net Another approach involved preparing co-crystals of olmesartan medoxomil with chitosan (B1678972) using a solvent change technique, which aimed to enhance solubility. ijpbs.com

The formation of co-crystals is driven by non-covalent intermolecular interactions, with hydrogen bonding being particularly significant. mdpi.com In the case of olmesartan, both the drug and potential co-formers possess hydrogen bond donor and acceptor groups. nih.gov

The interaction between olmesartan medoxomil and hydrochlorothiazide has been confirmed through various analytical techniques. nih.govresearchgate.net Fourier-transform infrared spectroscopy (FTIR) of the co-evaporated product of Olm and HCTZ revealed spectral shifts indicative of intermolecular hydrogen bonding. nih.govresearchgate.netnih.gov Similarly, when olmesartan was co-crystallized with chitosan, new intense peaks in the FTIR spectrum suggested the presence of hydrogen bonding. ijpbs.com The formation of these hydrogen bonds occupies the free bonding sites on the API, which can influence properties like moisture uptake and stability. mdpi.com

While co-crystallization can be beneficial, in the case of the Olm/HCTZ co-crystal, it proved detrimental to the dissolution rate. nih.govresearchgate.net Consequently, research has focused on strategies to inhibit this deleterious interaction to improve drug release. nih.govresearchgate.net

Studies have shown that the co-crystallization of Olm and HCTZ can be prevented by introducing polymers during the co-processing stage. nih.govresearchgate.net

The addition of hydroxypropyl methylcellulose (B11928114) (HPMC) was found to inhibit the formation of the co-crystal, although this alone did not significantly enhance the dissolution rate. nih.govresearchgate.net

However, co-processing in the presence of both HPMC and aerosil (a form of silica) successfully eliminated co-crystallization and minimized the intermolecular drug-drug interaction. nih.govresearchgate.net This combined approach led to a subsequent enhancement in the dissolution of both olmesartan and hydrochlorothiazide. nih.govresearchgate.netresearchgate.net

Table 2: Effect of Excipients on Olmesartan Medoxomil (Olm) and Hydrochlorothiazide (HCTZ) Co-crystallization

Co-processing ConditionResultImpact on Dissolution RateReference
Olm + HCTZ (no excipients) Formation of Olm/HCTZ co-crystal via hydrogen bonding.Reduced for both drugs. nih.govresearchgate.net
Olm + HCTZ + HPMC Co-crystallization was inhibited.Not significantly enhanced. nih.govresearchgate.net
Olm + HCTZ + HPMC + Aerosil Co-crystallization was eliminated; drug-drug interaction minimized.Enhanced for both drugs. pharmaexcipients.comnih.govresearchgate.net

Amorphous Solid Dispersions of Olmesartan and Stability Assessment

To overcome the poor aqueous solubility of olmesartan, a common strategy is to formulate it as an amorphous solid dispersion (ASD). jyoungpharm.org In an ASD, the crystalline drug is converted into an amorphous state and dispersed within a hydrophilic polymer matrix. This approach can significantly improve the drug's solubility and dissolution rate. jyoungpharm.orgscholarsresearchlibrary.com

Various hydrophilic carriers have been used to prepare olmesartan ASDs, including:

Polyvinylpyrrolidone (B124986) (PVP) researchgate.netjyoungpharm.org

Hydroxypropyl methylcellulose (HPMC) researchgate.net

Poloxamers (e.g., Poloxamer 407)

Polyethylene (B3416737) glycol (PEG) researchgate.net

Kolliwax GMS II scholarsresearchlibrary.com

These dispersions are typically prepared using methods like solvent evaporation. jyoungpharm.orgscholarsresearchlibrary.com The resulting product often shows a complete drug release in a much shorter time compared to the pure crystalline drug. jyoungpharm.org For example, a solid dispersion of olmesartan with PVP K30 showed full release within 30 minutes. jyoungpharm.org

A critical aspect of ASDs is their physical stability, as amorphous forms are thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time. Stability studies are therefore essential. An optimized solid dispersion formulation of olmesartan was subjected to stability testing for six months under accelerated conditions and was found to be stable, retaining its original properties. scholarsresearchlibrary.com The presence of the polymer matrix helps to inhibit drug crystallization during storage. scholarsresearchlibrary.com

Characterization Techniques for Solid-State Properties

A combination of thermoanalytical and spectroscopic techniques is employed to characterize the solid-state forms of olmesartan and to detect interactions with excipients. mdpi.compharmaexcipients.com

Powder X-ray Diffraction (PXRD): This is a primary technique for distinguishing between crystalline and amorphous materials. Crystalline forms produce a series of sharp, characteristic diffraction peaks, while amorphous materials yield a diffuse halo. googleapis.comijpbs.com PXRD is used to identify polymorphs and to confirm the amorphous nature of solid dispersions. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. It is used to determine melting points, which are characteristic of crystalline forms, and to detect polymorphic transformations. mdpi.compharmaexcipients.com The absence of a sharp melting peak in a DSC thermogram is often indicative of an amorphous state.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and to probe intermolecular interactions, such as hydrogen bonding. mdpi.com Shifts in the absorption bands of functional groups (e.g., C=O or N-H) can confirm the formation of co-crystals or interactions between the drug and a polymer carrier. nih.govjyoungpharm.org

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography and morphology of the solid particles. mdpi.com It can be used to visualize the particle shape and size and to observe changes from a crystalline to an amorphous form. mdpi.comscholarsresearchlibrary.com

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is useful for studying desolvation processes and determining the water content in hydrates. google.com

Lack of Publicly Available Data for Solid-State Chemistry of Olmesartan Monohydrate

A comprehensive and thorough search of publicly available scientific literature and patent databases has revealed a significant lack of specific data on the solid-state chemistry of This compound . While extensive information is available for its prodrug, olmesartan medoxomil, including its various polymorphic and hydrated forms, the same level of detailed characterization for the active metabolite, olmesartan, in its monohydrate form, is not readily accessible.

The user's request for an article structured around a detailed outline focusing solely on the Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), hydrate (B1144303) formation and stability, and crystal engineering of this compound cannot be fulfilled with scientifically accurate and verifiable data at this time.

The conducted searches for specific data points such as PXRD patterns, DSC thermograms, TGA curves, and SEM images of this compound did not yield any specific results. The majority of the available research focuses on olmesartan medoxomil, detailing its solid-state properties to improve its solubility and bioavailability. This includes studies on its crystalline and amorphous forms, as well as hemihydrates.

Similarly, literature on hydrate formation, stability studies, and the application of crystal engineering principles is predominantly centered on the prodrug, olmesartan medoxomil, to address formulation challenges. There is no specific or detailed research available in the public domain that directly addresses these aspects for this compound as a distinct chemical entity.

Therefore, due to the absence of the requisite scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article on the solid-state chemistry of this compound that adheres to the specified detailed outline. Any attempt to do so would result in an article that is not based on factual and verifiable scientific evidence.

Pharmaceutical Formulation Science and Novel Drug Delivery Systems

Strategies for Enhancing Solubility and Dissolution Rate

To improve the biopharmaceutical profile of olmesartan (B1677269), various advanced formulation techniques have been investigated. These methods focus on modifying the physicochemical properties of the drug to increase its interaction with aqueous media, thereby enhancing its solubility and the speed at which it dissolves.

Nanocrystal technology involves reducing the particle size of the active pharmaceutical ingredient (API) to the nanometer range. This reduction dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a significant increase in the rate of dissolution. nih.gov For olmesartan medoxomil, this approach has proven effective in enhancing its poor aqueous solubility. nih.gov

One method used to produce olmesartan nanosuspensions is media milling. nih.gov In a study, this technique was optimized by adjusting surfactant concentration and stirring time to achieve a desirable particle size and saturation solubility. The optimized nanosuspension demonstrated a 21.56-fold increase in saturation solubility compared to the plain drug powder (2435.14 µg/ml vs. 112.97 µg/ml). nih.gov Subsequent lyophilization of the nanosuspension with mannitol (B672) as a cryoprotectant resulted in a nanopowder that showed complete dissolution within minutes. nih.gov

Another approach involves the solvent-anti-solvent precipitation method to prepare olmesartan nanocrystals. greenpharmacy.infosdbindex.com Research has shown the successful formulation of rod-shaped nanocrystals with a particle size of approximately 764.6 nm. greenpharmacy.infosdbindex.com Differential Scanning Calorimetry (DSC) analysis confirmed a reduction in the crystallinity of these nanocrystals compared to the pure drug. When incorporated into oral fast-dissolving strips, these nanocrystals led to a rapid drug release of over 85% within the first 5 minutes. greenpharmacy.infosdbindex.com

Table 1: Research Findings on Olmesartan Nanocrystal Technology

Formulation Method Key Findings Resulting Particle Size Solubility/Dissolution Enhancement
Media Milling Optimized nanosuspension with 1.2% surfactant and 14-hour stirring time. Not specified 21.56-fold increase in saturation solubility. nih.gov
Solvent-Anti-Solvent Precipitation Formulation of rod-shaped nanocrystals incorporated into oral fast-dissolving strips. 764.6 nm >85% drug release in 5 minutes. greenpharmacy.infosdbindex.com

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, capable of forming non-covalent inclusion complexes with poorly soluble drug molecules. This encapsulation shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate. idosi.org

Various cyclodextrin (B1172386) derivatives have been used to form inclusion complexes with olmesartan, including Hydroxypropyl-β-cyclodextrin (HP-β-CD), Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DMβCD), and randomly methylated-β-cyclodextrin (RM-β-CD). medipol.edu.trnih.govnih.gov Phase solubility studies consistently show a linear increase in olmesartan solubility with increasing cyclodextrin concentration, indicating the formation of stable 1:1 molar ratio complexes. medipol.edu.trnih.govscholarsresearchlibrary.com

Preparation methods such as the kneading method and solvent evaporation have been successfully employed. medipol.edu.trscholarsresearchlibrary.com The kneading method, in particular, has been noted as highly effective for enhancing olmesartan's solubility and dissolution. medipol.edu.tr For instance, complexation with DMβCD using the kneading method resulted in a 1.83-fold increase in olmesartan's solubility compared to the pure drug. nih.gov Characterization techniques like Fourier Transform Infrared Spectroscopy (FTIR), DSC, and X-ray Diffraction (XRD) have confirmed the formation of these inclusion complexes, often showing the drug in an amorphous state within the complex. idosi.orgmedipol.edu.trnih.gov

Table 2: Olmesartan-Cyclodextrin Inclusion Complexation Studies

Cyclodextrin Used Preparation Method Drug:Carrier Molar Ratio Key Findings
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Kneading, Solvent Evaporation 1:1, 1:2, 1:3 Kneading method with a 1:2 ratio was most effective; enhanced dissolution compared to pure drug. medipol.edu.tr
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DMβCD) Kneading 1:1 Resulted in a 1.83-fold increase in solubility (1126.30 µg/mL vs. 616.40 µg/mL for pure drug). nih.gov
Randomly Methylated-β-cyclodextrin (RM-β-CD) Kneading 1:1 Showed higher stability and increased drug solubility compared to other derivatives. nih.gov

Solid dispersion is a well-established technique for improving the solubility of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a solid state. iajps.comjapsonline.com This formulation strategy enhances wettability and reduces drug particle size, often to a molecular level, leading to a faster dissolution rate. japsonline.com

For olmesartan, solid dispersions have been prepared using various hydrophilic carriers, including polyethylene (B3416737) glycols (PEG 4000), hydroxypropyl methylcellulose (B11928114) (HPMC), poloxamers, crospovidone, polyvinylpyrrolidone (B124986) (PVP-K90, PVP K30), mannitol, and urea (B33335). iajps.comjyoungpharm.org Common preparation methods include solvent evaporation, melting, and kneading. iajps.com

Studies have shown that the choice of carrier and the drug-to-carrier ratio are critical factors. For example, a solid dispersion of olmesartan with crospovidone at a 1:4 ratio, prepared by the solvent evaporation method, demonstrated the fastest drug release among several tested formulations. Similarly, a 1:3 ratio of olmesartan to urea showed the highest drug release in another study. iajps.com Characterization by DSC and Powder X-ray diffraction (PXRD) often reveals that the crystalline nature of olmesartan is significantly decreased or converted to an amorphous form within the solid dispersion, which contributes to the enhanced dissolution.

Table 3: Summary of Solid Dispersion Studies for Olmesartan

Hydrophilic Carrier(s) Drug:Carrier Ratio(s) Preparation Method Key Dissolution Findings
PEG 4000, HPMC K4, HPMC K100, Poloxamer-407, Crospovidone 1:1, 1:2, 1:4, 1:6 Solvent Evaporation, Melting, Kneading Crospovidone at a 1:4 ratio by solvent evaporation showed the fastest drug release.
PVP-K90, Mannitol, Urea 1:1, 1:2, 1:3 Solvent Evaporation Urea at a 1:3 ratio showed the highest drug release. iajps.com
PVP K30 1:0.5 to 1:1.5 Solvent Evaporation 1:1 ratio showed full drug release within 30 minutes. jyoungpharm.org

Excipient Compatibility Studies and Interaction Profiling

The selection of appropriate excipients is a critical step in pharmaceutical formulation development. Excipients, while often considered inert, can interact physically or chemically with the API, affecting the stability, manufacturability, and performance of the final dosage form. nih.govmdpi.com

Compatibility studies for olmesartan medoxomil with various excipients are essential to ensure the development of a stable and effective formulation. These studies are typically conducted using techniques such as DSC, FTIR, and SEM to detect any physical or chemical interactions. pharmaexcipients.commdpi.com

Commonly evaluated excipients include diluents (e.g., lactose (B1674315) monohydrate, microcrystalline cellulose), binders (e.g., hypromellose, polyvinylpyrrolidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate). pharmaexcipients.commdpi.comnih.gov In one study, olmesartan medoxomil was found to be compatible with lactose monohydrate, microcrystalline cellulose (B213188), and hypromellose. pharmaexcipients.commdpi.com

However, potential incompatibilities have also been identified. Accelerated stability testing of binary and ternary mixtures of olmesartan medoxomil with various excipients revealed potential incompatibilities with corn starch, croscarmellose sodium, magnesium stearate (B1226849), polyvinyl alcohol, talc, polyvinylpyrrolidone, lactose monohydrate, and polyethylene glycol under stress conditions (40°C/75% RH). nih.gov These findings underscore the importance of rigorous compatibility screening during preformulation.

Thermal analysis techniques, primarily DSC and Thermogravimetric Analysis (TGA), are crucial for investigating how excipients affect the thermal stability and solid-state properties of an API. mdpi.comnih.gov The melting point of pure crystalline olmesartan medoxomil is observed at approximately 181-186°C. pharmaexcipients.commdpi.com

Studies have shown that certain excipients can alter the thermal behavior of olmesartan. For instance, in a fixed-dose combination product, microcrystalline cellulose was found to impact the thermal stability of both olmesartan and hydrochlorothiazide (B1673439). mdpi.comnih.gov Furthermore, when an inclusion complex of olmesartan with DMβCD was mixed with excipients, a thermally induced incompatibility was observed with magnesium stearate and α-lactose monohydrate at temperatures above 100°C. nih.govmdpi.comnih.gov This suggests that manufacturing processes involving high temperatures should be carefully considered when these excipients are used. nih.govnih.gov

DSC has also been instrumental in identifying solid-state interactions, such as the formation of a eutectic mixture between olmesartan medoxomil and hydrochlorothiazide in combination formulations. mdpi.comnih.gov While this represents a physical interaction, further dissolution and stability tests confirmed it did not negatively impact the final product's performance, classifying it as a compatible interaction rather than an incompatibility. mdpi.comnih.gov

Pharmaceutical Engineering Approaches in Formulation Design

Direct compression is a streamlined and cost-effective tablet manufacturing method that avoids the complexities of wet or dry granulation processes. mdpi.com For olmesartan medoxomil, which is the prodrug form of olmesartan, this methodology has been explored to develop immediate-release tablets. ijpsdronline.com The primary goal in this approach is to achieve a high dissolution rate for the active pharmaceutical ingredient (API), thereby potentially increasing its bioavailability. mdpi.com

The success of direct compression is highly dependent on the physical properties of the API and the selection of appropriate excipients. researchgate.net A critical step in process optimization involves a rigorous selection of excipients to ensure physical and chemical compatibility with olmesartan medoxomil. mdpi.comresearchgate.net Studies have employed techniques such as Fourier-transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) to confirm this compatibility. researchgate.net

However, challenges such as poor powder flowability can arise. Initial attempts to formulate olmesartan medoxomil tablets via direct compression have sometimes resulted in blends with inadequate flow properties. ijpsdronline.com To overcome this, formulation scientists utilize systematic approaches like the SeDeM (Systematic expert Design for Dosage Forms) methodology. This system evaluates various parameters of the powder blend, including dimensions, compressibility, and flowability, to determine its suitability for direct compression. mdpi.com Successful formulations have been developed by creating a mixture of olmesartan medoxomil with excipients like lactose monohydrate, microcrystalline cellulose, and hypromellose, which was deemed suitable for direct compression based on the SeDeM system analysis. mdpi.com The optimization process ensures that the final tablets meet all pharmacopoeial specifications for content uniformity, hardness, friability, and disintegration time. researchgate.net

Table 1: Parameters for Evaluating Powder Suitability for Direct Compression

Parameter Category Specific Tests Used in SeDeM Methodology Purpose
Dimensions Bulk Density, Tapped Density To assess powder packing and volume
Compressibility Carr's Index, Hausner Ratio To predict the compressibility of the powder
Flowability Angle of Repose, Powder Flow Rate To ensure uniform die filling during tableting
Stability Hygroscopicity To assess moisture uptake and its effect on stability
Dosage Drug Content Uniformity To ensure consistent dosage in each tablet

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. scholarsresearchlibrary.com This methodology has been effectively applied to the formulation of olmesartan medoxomil to enhance product robustness and overcome challenges associated with its poor water solubility and low oral bioavailability (approximately 26%). japsonline.comnih.govjyoungpharm.org

The QbD process for olmesartan formulation typically involves the following steps:

Defining the Quality Target Product Profile (QTPP): This involves setting the objectives for the final product, such as desired release profile and stability. jyoungpharm.org

Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, or biological attributes of the product that must be controlled to ensure the desired product quality. For an olmesartan formulation, CQAs may include disintegration time, friability, and the cumulative drug released within a specific timeframe (e.g., Q15%). japsonline.commsa.edu.eg

Risk Assessment: Tools like an Ishikawa (fishbone) diagram are used to identify potential Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) that could impact the CQAs. japsonline.commsa.edu.eg

Design of Experiments (DoE): Statistical tools, such as D-optimal or Box-Behnken designs, are employed to study the effects of different formulation variables (e.g., type and concentration of solubilizers, superdisintegrants) on the CQAs. japsonline.comnih.gov This allows for the creation of a "design space"—a multidimensional combination and interaction of input variables that has been demonstrated to provide assurance of quality. jyoungpharm.org

Through QbD, researchers have successfully developed various advanced formulations of olmesartan. For instance, orodispersible lyophilisates (ODLs) were optimized using a D-optimal design to study the effects of different solubilizers (like Soluplus and β-cyclodextrin) and their concentrations. japsonline.com This approach led to a formulation with a highly porous nature and rapid drug release, significantly enhancing relative bioavailability by about 345% compared to an oral suspension. japsonline.commsa.edu.eg Similarly, QbD principles have been used to develop nanolipidic formulations like self-nanoemulsifying drug delivery systems (SNEDDS), resulting in optimized formulations with globule sizes under 100 nm and over 85% drug release within 30 minutes. nih.gov

Table 2: Example of QbD Application in Olmesartan Orodispersible Lyophilisates (ODL) Development

QbD Element Description Example Variables/Attributes
QTPP Predefined objectives for the final product Fast disintegration, rapid drug release, acceptable friability
CQAs Key quality attributes to be monitored Disintegration Time (Y1), Cumulative Drug Released at 15 min (Q15%) (Y2)
CMAs/CPPs Material attributes and process parameters affecting CQAs Solubilizer Type (X1), Solubilizer Concentration (X2)
DoE Model Statistical design for optimization D-optimal Design
Outcome Optimized formulation with enhanced performance ODL with fast disintegration and a 345% increase in relative bioavailability japsonline.commsa.edu.eg

Development of Novel Drug Delivery Systems (e.g., Nanosponges, Lipid Carriers)

To address the biopharmaceutical challenges of olmesartan medoxomil, particularly its low aqueous solubility and resulting poor bioavailability, researchers have explored a variety of novel drug delivery systems. mdpi.comresearchgate.net These advanced carriers are designed to enhance solubility, improve intestinal permeability, and achieve sustained drug release patterns. researchgate.net

Nanosponges: Ethylcellulose-based nanosponges have emerged as a promising carrier for olmesartan. mdpi.com These are porous, nanoscale structures that can encapsulate drug molecules within their core. researchgate.netwisdomlib.org By encapsulating olmesartan, nanosponges can increase its solubility and dissolution rate. wisdomlib.org An optimized nanosponge formulation (designated ONS4) demonstrated a particle size of 487 nm, a high entrapment efficiency of 91.2%, and a porous morphology with a surface area of approximately 63.512 m²/g. mdpi.comresearchgate.net This system not only sustained the release of the drug but also showed potential for improving therapeutic effectiveness in pre-clinical models. mdpi.com

Lipid-Based Carriers: Lipid carriers are another major class of novel delivery systems investigated for olmesartan. These include:

Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystal structure that can accommodate more drug and prevent leakage. nih.govx-mol.com OLM-loaded NLCs have been optimized using Box-Behnken designs to achieve particle sizes around 138.7 nm and entrapment efficiencies of 83.65%. nih.govx-mol.com These carriers show an extended-release profile and have demonstrated a significant improvement in oral bioavailability in animal models. nih.govx-mol.com

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. nih.govijpsr.com An optimized liquid SNEDDS formulation showed a globule size below 100 nm and rapid emulsification. nih.gov These systems can be solidified by adsorbing them onto porous carriers like Neusilin US2 to create free-flowing powders for encapsulation, overcoming the handling limitations of liquid formulations. nih.govnih.gov

Other Vesicular Systems: Other novel carriers like nano-invasomes (soft vesicular carriers for transdermal delivery), niosomes (for buccal delivery), and transfersomes have also been developed and optimized for olmesartan. nih.govasiapharmaceutics.infonih.gov An optimized nano-invasome formulation for transdermal application showed a vesicle size of 83.35 nm. nih.govbohrium.com

A primary goal in the development of novel drug delivery systems for olmesartan is to maximize drug loading (encapsulation efficiency) and control the subsequent drug release. Optimization is typically achieved using statistical design of experiments, which allows for a systematic evaluation of how formulation variables affect these outcomes.

Encapsulation Efficiency (EE): The EE is a measure of the percentage of the drug that is successfully entrapped within the nanocarrier. High EE is crucial for an effective delivery system.

In olmesartan-loaded nanosponges , an optimized formulation achieved a high EE of 91.2%. mdpi.comresearchgate.net

For nanostructured lipid carriers (NLCs) , a Box-Behnken design was used to optimize process parameters, resulting in an EE of 83.65%. x-mol.com

Nano-invasomes developed for transdermal delivery were optimized to have an EE of 65.21±2.25%. nih.govbohrium.com

Studies on niosomal formulations reported EE values ranging from 69.34% to 86.23%. nih.gov

Release Profile Optimization: The release profile determines how the drug is made available at the site of absorption. For olmesartan, a sustained or extended-release profile is often desired to maintain therapeutic drug levels over a longer period.

The optimized nanosponge formulation (ONS4) demonstrated a sustained release rate, which was attributed to the drug's entrapment within the ethylcellulose polymer matrix. mdpi.comresearchgate.net

NLCs also showed an extended in vitro release of olmesartan compared to the free drug. nih.gov

Surface-adsorbed nanoemulsions were designed to maintain the release profile of the liquid nanoemulsion, with studies showing a cumulative drug release of over 94% after 12 hours, which was comparable to the original liquid formulation. nih.gov

Table 3: Physicochemical Properties of Optimized Olmesartan Novel Delivery Systems

Delivery System Key Formulation Variables Optimized Particle/Vesicle Size (nm) Entrapment Efficiency (%) Key Finding on Release Profile
Nanosponges Ethylcellulose content 487 mdpi.comresearchgate.net 91.2 mdpi.comresearchgate.net Sustained release due to polymer matrix mdpi.com
NLCs Lipid and surfactant concentration 138.7 x-mol.com 83.65 x-mol.com Extended drug release nih.gov
Nano-invasomes Phospholipid, Terpene, Ethanol (B145695) 83.35 nih.govbohrium.com 65.21 nih.govbohrium.com High transdermal flux of 32.78 µg/cm²/h nih.gov
SNEDDS Oil, Surfactant, Co-surfactant ratio < 100 nih.gov N/A (drug is solubilized) >85% release within 30 minutes nih.gov
Niosomes Cholesterol and surfactant ratio 296.4 nih.gov up to 86.23 nih.gov Controlled release suitable for buccal permeation nih.gov

While the primary focus of developing novel carriers for olmesartan has been to overcome its poor oral bioavailability, the next frontier in pre-clinical research involves modifying the surface of these nanocarriers for targeted drug delivery. nih.govthno.org Active targeting aims to deliver the drug specifically to diseased cells or tissues, which can enhance therapeutic efficacy and reduce potential off-target effects. nih.gov

The general strategy for active targeting involves conjugating specific ligands to the surface of the nanocarrier. nih.gov These ligands are chosen to bind to receptors that are overexpressed on the target cells. nih.govthno.org Common targeting moieties include:

Small molecules

Vitamins (e.g., folate)

Peptides and proteins

Antibodies or antibody fragments

Aptamers

This approach, known as active targeting, is designed to be more specific and tissue-oriented compared to passive targeting, which relies on the size and surface characteristics of the nanocarrier for accumulation in certain tissues (like tumors, via the enhanced permeability and retention effect). nih.gov

For a drug like olmesartan, which acts on the angiotensin II receptor, targeted delivery could theoretically be designed to concentrate the drug at specific sites within the cardiovascular system or kidneys. While specific pre-clinical studies detailing surface-modified and targeted olmesartan nanocarriers are not yet widely published, the development of platforms like NLCs, nanosponges, and lipid-based vesicles provides the foundational technology for such advancements. nih.govwisdomlib.org The principles of surface modification are well-established for other drug delivery systems, such as liposomes, and these strategies could be adapted for the novel olmesartan carriers in future pre-clinical investigations to further refine their therapeutic application. nih.gov

Mechanistic Investigations of Drug Drug and Drug Excipient Interactions

Pharmacokinetic Interaction Mechanisms (Pre-clinical Focus)

The pharmacokinetic profile of olmesartan (B1677269) suggests a low potential for metabolic drug-drug interactions, primarily due to its metabolic pathway. However, interactions related to drug transport mechanisms have been identified.

Absence of Significant Cytochrome P450 Enzyme Inhibition/Induction

Olmesartan medoxomil, the prodrug form, undergoes rapid and complete hydrolysis to its active metabolite, olmesartan, in the gastrointestinal tract. nih.gov This conversion is not mediated by the cytochrome P450 (CYP450) enzyme system. nih.gov Consequently, olmesartan does not undergo further metabolism by these enzymes. nih.gov Pre-clinical and in vitro studies have consistently shown that olmesartan has no significant inhibitory or inductive effects on CYP450 enzymes. fda.gov This lack of interaction with the CYP450 system significantly reduces the likelihood of metabolic drug-drug interactions with co-administered therapeutic agents that are substrates, inhibitors, or inducers of these enzymes. nih.govfda.gov

Role of Transport Proteins (e.g., P-glycoprotein) in Interactions

While metabolic interactions are minimal, the disposition of olmesartan is influenced by various drug transport proteins. In vitro studies have identified the involvement of several transporters in the hepatic and renal clearance of olmesartan. clinicaltrials.gov Specifically, organic anion-transporting polypeptides (OATP1B1 and OATP1B3), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP) have been implicated in its transport. clinicaltrials.gov

Pre-clinical investigations have clarified that while olmesartan's prodrug, olmesartan medoxomil, is a substrate for OATP2B1, olmesartan itself is not. The involvement of transport proteins in the disposition of olmesartan is summarized in the table below.

TransporterRole in Olmesartan DispositionInteraction Potential
OATP1B1Involved in hepatic uptake.Potential for interaction with OATP1B1 inhibitors/substrates.
OATP1B3Involved in hepatic uptake.Potential for interaction with OATP1B3 inhibitors/substrates.
MRP2Involved in biliary excretion.Potential for interaction with MRP2 inhibitors/substrates.
BCRPInvolved in transport.Potential for interaction with BCRP inhibitors/substrates.
P-glycoprotein (P-gp)Not a significant transporter for olmesartan.Low potential for P-gp mediated interactions.

Chemical and Physical Interactions with Co-administered Compounds (Non-clinical)

In the context of fixed-dose combinations, the potential for chemical and physical interactions between olmesartan and co-administered drugs, as well as with pharmaceutical excipients, is a critical consideration for formulation development.

Co-crystallization Potential in Fixed-Dose Combinations

Non-clinical studies investigating the combination of olmesartan medoxomil and hydrochlorothiazide (B1673439) have revealed a potential for co-crystallization. This phenomenon is driven by the presence of hydrogen bonding sites on both molecules. When co-processed, particularly through methods like co-evaporation from an ethanolic solution, intermolecular hydrogen bonds can form, leading to the creation of a new crystalline species, identified as an olmesartan/hydrochlorothiazide co-crystal. drugbank.com

Mechanistic Studies of Interactions with Specific Therapeutic Agents (Pre-clinical)

Pre-clinical studies have explored the mechanistic basis of interactions between olmesartan and other therapeutic agents.

An in vitro study investigated the potential for complexation between olmesartan medoxomil and several antidiabetic drugs, including dapagliflozin, vildagliptin, and metformin, under acidic conditions simulating the stomach environment. researchgate.net The results indicated the formation of new complexes, as confirmed by various analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), Fourier-transform infrared (FT-IR) spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). researchgate.net The formation of these complexes suggests a potential for chemical interaction when these drugs are co-administered. researchgate.net

The interaction between olmesartan and nonsteroidal anti-inflammatory drugs (NSAIDs) has also been a subject of investigation. The proposed mechanism for this interaction is the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs. drugs.com This can lead to an attenuation of the antihypertensive effect of olmesartan. fda.govdrugs.com In pre-clinical models, this interaction can also result in a deterioration of renal function, particularly in volume-depleted states or in the presence of pre-existing renal compromise. fda.gov

Interactions with Cationic/Anionic Exchange Resins and Adsorbents

The interaction between olmesartan and certain excipients, particularly anionic exchange resins and adsorbents, has been investigated to understand the potential for altered bioavailability. A notable example is the interaction with colesevelam (B1170362) hydrochloride, a bile acid sequestering agent that functions as an anion-exchange resin. hpra.ie

The mechanism of this interaction involves the binding or adsorption of olmesartan to colesevelam within the gastrointestinal tract. goodrx.com This process physically prevents the normal absorption of olmesartan into the bloodstream, thereby reducing its systemic exposure and potential efficacy. goodrx.comdrugbank.com

Research findings have quantified this interaction. When olmesartan medoxomil (40 mg) was administered concurrently with colesevelam hydrochloride (3750 mg) in healthy subjects, a significant reduction in olmesartan's pharmacokinetic parameters was observed. hpra.ie Specifically, the peak plasma concentration (Cmax) of olmesartan was reduced by 28%, and the total systemic exposure, as measured by the area under the curve (AUC), was reduced by 39%. hpra.ie

Further mechanistic studies demonstrated that the timing of administration is a critical factor in mitigating this interaction. When the administration of olmesartan medoxomil was separated by four hours prior to the ingestion of colesevelam hydrochloride, the impact of the interaction was substantially lessened. hpra.ie In this scenario, the reductions in Cmax and AUC were only 4% and 15%, respectively. hpra.ie This indicates that temporal separation of the drugs prevents their direct interaction in the gastrointestinal lumen, allowing for more complete absorption of olmesartan before the adsorbent resin is introduced. hpra.iedrugs.com

Condition Reduction in Olmesartan Cmax Reduction in Olmesartan AUC References
Concurrent administration with Colesevelam28%39% hpra.ie
Olmesartan administered 4 hours before Colesevelam4%15% hpra.ie

Pre Clinical Pharmacological and Mechanistic Studies Beyond Primary Indication

In Vitro Cellular and Molecular Studies

In vitro research, utilizing isolated cells and molecular components, allows for a detailed examination of olmesartan's direct effects at a fundamental biological level, independent of systemic physiological responses.

Olmesartan's primary mechanism of action involves its interaction with the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular function. drugbank.comdrugbank.com It functions as a potent, selective, and reversible antagonist of the Angiotensin II Type 1 (AT₁) receptor. drugbank.comnih.govtocris.com By competitively blocking the binding of the hormone Angiotensin II (Ang II) to the AT₁ receptor, olmesartan (B1677269) effectively inhibits the downstream signaling cascade initiated by Ang II. nih.govfda.gov

The binding of Ang II to the AT₁ receptor, located in tissues like vascular smooth muscle and the adrenal gland, normally triggers a series of physiological responses, including vasoconstriction, cardiac stimulation, and the synthesis and release of aldosterone (B195564), a hormone that promotes sodium and water retention. nih.govfda.gov Olmesartan's blockade of this interaction antagonizes these effects, leading to vasodilation (a decrease in arteriolar resistance), reduced aldosterone levels, and increased sodium excretion. drugbank.comdrugbank.comnih.govsemanticscholar.org

Studies using radioligand binding assays have quantified olmesartan's high affinity for the human AT₁ receptor, with an IC₅₀ value (the concentration required to inhibit 50% of binding) reported to be 6.7 nM. tocris.com Its selectivity is notable, as it binds to the AT₁ receptor with an affinity over 12,000 times greater than its affinity for the Angiotensin II Type 2 (AT₂) receptor, ensuring a targeted effect. nih.gov This targeted action is independent of the pathways for Angiotensin II synthesis, blocking the hormone's effects regardless of how it was produced. drugbank.comfda.gov

Receptor TargetActionKey Downstream Effects Inhibited
Angiotensin II Type 1 (AT₁) ReceptorSelective, competitive antagonist drugbank.comnih.govVasoconstriction fda.gov
Aldosterone synthesis and release nih.govfda.gov
Cardiac stimulation fda.gov
Renal sodium reabsorption nih.govfda.gov

Beyond its receptor-blocking activity, olmesartan has demonstrated direct antioxidant properties in cellular studies. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide variety of diseases. ijbcp.com

In vitro experiments have shown that olmesartan possesses significant free radical scavenging activity. ijbcp.com Studies using human umbilical vein endothelial cells (HUVECs) exposed to oxidants revealed that treatment with olmesartan led to a significant reduction in intracellular ROS production. nih.gov This effect was comparable to that of known antioxidant agents and inhibitors of ROS-producing enzymes. nih.gov Furthermore, olmesartan reduced the cytotoxicity and secretion of vascular endothelial growth factor (VEGF) induced by oxidative stress in these cells. nih.gov

Other in vitro assays, such as the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) and nitric oxide (NO) free radical scavenging assays, have further confirmed olmesartan's ability to neutralize harmful free radicals. ijbcp.com This antioxidant activity is thought to contribute to the organ-protective effects of the compound, potentially by blocking pathways like NADPH oxidase that generate ROS. researchgate.netresearchgate.net These findings suggest that olmesartan's antioxidant capacity may play a role in its vasculoprotective effects, independent of its primary antihypertensive action. nih.govnih.gov

Assay/Cell ModelFindingImplication
Oxidant-stimulated HUVECsSignificantly reduced intracellular ROS production. nih.govDirect cellular antioxidant effect.
Reduced cytotoxicity and VEGF secretion. nih.govProtection of endothelial cells from oxidative damage.
DPPH AssayDemonstrated free radical scavenging activity. ijbcp.comChemical antioxidant property.
Nitric Oxide (NO) Scavenging AssayShowed significant free radical scavenging. ijbcp.comAbility to neutralize specific reactive species.

Pre-clinical research has explored the potential of olmesartan to inhibit cancer cell growth, with studies specifically demonstrating its effects on the A549 human lung adenocarcinoma cell line. researchgate.netbiomedpharmajournal.orgnih.gov The rationale for this investigation stems from the role of the renin-angiotensin system, particularly Angiotensin II, in promoting tumor growth and angiogenesis (the formation of new blood vessels that supply tumors). biomedpharmajournal.org

In studies utilizing the A549 cell line, olmesartan demonstrated the ability to inhibit cell viability in a dose-dependent manner, as measured by the MTT assay. researchgate.netbiomedpharmajournal.org Further investigation using flow cytometry analysis revealed that olmesartan induces cell cycle arrest at the G2/M phase. researchgate.netbiomedpharmajournal.org By inhibiting the cell's entry into the mitotic stage, olmesartan effectively halts cell proliferation. biomedpharmajournal.org For instance, one study observed that exposing A549 cells to olmesartan at a concentration of 300 µM resulted in an increase in the G2/M cell population to 15.22%, compared to 9.30% in control cells. biomedpharmajournal.org

The proposed mechanism for this anticancer property involves the blockade of the RAS and the NF-kappaB pathway, which is significant in cell proliferation. researchgate.netbiomedpharmajournal.org While these in vitro findings are promising, they represent an early stage of investigation into the antineoplastic activity of olmesartan. researchgate.netnih.govmdpi.com

Cell LineAssayResult
A549 (Lung Adenocarcinoma)MTT AssayInhibited cell viability. researchgate.netbiomedpharmajournal.org
Flow CytometryInduced cell cycle arrest at the G2/M phase. researchgate.netbiomedpharmajournal.org

In Vivo Animal Model Investigations (Mechanistic Focus)

Studies in animal models allow for the investigation of olmesartan's effects within a complex, living system, providing insights into its organ-protective mechanisms that may be independent of its primary blood pressure-lowering effect.

Animal studies have provided evidence that olmesartan exerts protective effects on the kidney through mechanisms that extend beyond blood pressure reduction. In a mouse model of Alport Syndrome, a genetic disorder characterized by progressive kidney fibrosis, olmesartan treatment effectively attenuated the development of fibrosis. mdpi.com Notably, this renoprotective effect occurred without a statistically significant lowering of systolic or diastolic blood pressure, suggesting a direct action on the kidney tissue. mdpi.com The study indicated that olmesartan works by targeting a feedback loop between the renin-angiotensin system and the transforming growth factor-β (TGF-β) signal in kidney epithelial cells, which is a key driver of fibrosis. mdpi.com

Animal ModelKey FindingImplied Mechanism
Alport Syndrome (Mouse)Attenuated kidney fibrosis. mdpi.comInhibition of RAS-TGFβ feedback loop in tubular cells. mdpi.com
5/6 Nephrectomy (Rat)Reduced markers of oxidative stress correlated with improved renal function. nih.govAntioxidant action. nih.gov
Renal Ischemia-Reperfusion (Rat)Alleviated tissue damage. nih.govActivation of the Nrf2/HO-1 antioxidant pathway. nih.gov

Olmesartan has been shown to favorably affect the structure and function of blood vessels in animal models, independent of its antihypertensive effects. Vascular remodeling refers to changes in the structure of the blood vessel wall, which can contribute to cardiovascular disease.

In a mouse model of vascular injury, treatment with olmesartan at a dose that did not influence systolic blood pressure significantly decreased neointima formation (a thickening of the inner layer of the blood vessel) and the proliferation of vascular smooth muscle cells. nih.gov The study found that olmesartan achieved this by inhibiting the expression of pro-inflammatory molecules, specifically monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-alpha), in the injured arteries. nih.gov

Arterial stiffness, a predictor of cardiovascular disease, has also been shown to be ameliorated by olmesartan. nih.gov In rats with chronic renal failure (CRF), a condition associated with increased arterial stiffness, olmesartan treatment improved aortic distensibility and systemic arterial compliance. nih.gov This improvement was linked to a reduction in oxidative stress, as evidenced by decreased levels of malondialdehyde (MDA) and advanced glycation end products (AGEs) in the aortic wall. nih.gov AGEs contribute to the stiffening of collagen within the arterial walls, and by reducing their formation, olmesartan helps to maintain vascular elasticity. nih.gov

Animal ModelFindingImplied Mechanism
Vascular Injury (Mouse)Decreased neointima formation and vascular smooth muscle cell proliferation. nih.govInhibition of MCP-1 and TNF-alpha expression. nih.gov
Chronic Renal Failure (Rat)Ameliorated arterial stiffness. nih.govReduction of oxidative stress (MDA) and advanced glycation end products (AGEs) in the aortic wall. nih.gov

Anti-atherogenic Mechanisms in Animal Models

Olmesartan has demonstrated significant anti-atherogenic properties in various preclinical animal models, primarily through mechanisms that extend beyond its blood pressure-lowering effects. These mechanisms include the attenuation of oxidative stress, reduction of vascular inflammation, and improvement of endothelial function.

In apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis, olmesartan treatment has been shown to reduce the severity of atherosclerotic lesions. This effect is associated with a decrease in superoxide (B77818) production within the vascular wall. harvard.edu Studies have indicated that olmesartan inhibits the expression of key components of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature. By mitigating oxidative stress, olmesartan helps to prevent the oxidation of low-density lipoprotein (LDL) cholesterol, a critical step in the formation of foam cells and the development of atherosclerotic plaques.

Furthermore, olmesartan exerts potent anti-inflammatory effects that contribute to its anti-atherogenic profile. In animal models of vascular injury, olmesartan has been found to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov It also decreases the infiltration of macrophages into the arterial wall, a key process in the inflammatory cascade of atherosclerosis. nih.gov By dampening the inflammatory response, olmesartan helps to stabilize existing plaques and reduce their propensity to rupture.

Endothelial dysfunction is an early event in atherogenesis, characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state. Preclinical studies have shown that olmesartan can improve endothelial function in animal models of atherosclerosis. nih.gov It achieves this by increasing the bioavailability of nitric oxide (NO), a potent vasodilator with anti-atherogenic properties. Olmesartan has been observed to enhance the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. researchgate.net

Table 1: Effects of Olmesartan on Markers of Atherosclerosis in Animal Models

Animal ModelKey FindingsReference
Apolipoprotein E-deficient (ApoE-/-) miceReduced atherosclerotic lesion severity, decreased vascular superoxide production. harvard.edu
Mouse model of vascular injuryDecreased neointima formation, reduced vascular smooth muscle proliferation, and lowered levels of TNF-α and MCP-1. nih.gov
Spontaneously hypertensive rats (SHR)Improved endothelial function and reduced vascular inflammation. nih.gov

Hemodynamic Studies Beyond Blood Pressure Measurement (e.g., Renal Vascular Resistance)

Preclinical investigations have revealed that olmesartan exerts beneficial hemodynamic effects beyond systemic blood pressure reduction, particularly within the renal vasculature. These studies, conducted in various animal models, highlight its ability to improve renal hemodynamics by modulating vascular resistance and enhancing blood flow.

In diabetic rat models, which often exhibit renal hyperfiltration and increased renal vascular resistance, olmesartan has been shown to normalize these hemodynamic abnormalities. It effectively reduces the elevated glomerular capillary pressure, a key factor in the pathogenesis of diabetic nephropathy, by dilating both afferent and efferent arterioles. This balanced vasodilation helps to protect the glomeruli from injury.

Table 2: Hemodynamic Effects of Olmesartan in Preclinical Models

Animal ModelHemodynamic ParameterEffect of OlmesartanReference
Rats with Chronic Renal FailureTotal Peripheral Resistance nih.gov
Aortic Characteristic Impedance nih.gov
Aortic Compliance nih.gov
Spontaneously Hypertensive Rats (SHR)Renal Vascular Resistance
Diabetic RatsGlomerular Capillary Pressure

Comparative Pharmacological Profiles with Other Angiotensin Receptor Blockers in Pre-clinical Settings

While direct head-to-head preclinical studies comparing the anti-atherogenic and detailed hemodynamic effects of olmesartan with other angiotensin receptor blockers (ARBs) are somewhat limited, the available evidence suggests potential differences in their pharmacological profiles. These distinctions may arise from variations in their chemical structures, receptor binding affinities, and pharmacokinetic properties.

In terms of anti-inflammatory and anti-atherosclerotic effects, some preclinical evidence suggests that olmesartan may have a more potent action compared to other ARBs. For instance, in a mouse model of vascular injury, olmesartan was shown to be more effective than other ARBs in reducing neointima formation and vascular smooth muscle cell proliferation. nih.gov This has been attributed to its strong and insurmountable binding to the AT1 receptor, leading to a more sustained blockade of angiotensin II's pro-inflammatory and pro-proliferative effects.

With regard to endothelial function, while all ARBs are expected to have a beneficial effect by blocking the detrimental actions of angiotensin II, some preclinical studies indicate that olmesartan may offer superior improvement. This could be linked to its potential to more effectively reduce oxidative stress and increase nitric oxide bioavailability in the vascular endothelium compared to some other members of its class. nih.gov

Regarding hemodynamic effects, particularly in the renal vasculature, olmesartan has been shown to be highly effective in reducing renal vascular resistance. While comprehensive preclinical comparative studies are not abundant, the potent and long-lasting AT1 receptor blockade provided by olmesartan may translate into a more pronounced and sustained improvement in renal hemodynamics compared to ARBs with lower receptor affinity or shorter half-lives.

It is important to note that while these preclinical findings are informative, direct comparative clinical trials are necessary to definitively establish the relative efficacy of different ARBs in providing cardiovascular and renal protection beyond blood pressure control.

Table 3: Preclinical Comparison of Olmesartan with Other ARBs

FeatureOlmesartanOther ARBs (General)
AT1 Receptor Binding Strong, insurmountable bindingVariable affinity and binding characteristics
Anti-inflammatory Effects Potent reduction in vascular inflammation markersGenerally effective, but potency may vary
Endothelial Function Significant improvement in endothelial-dependent vasodilationBeneficial effects, with potential for differing magnitudes
Renal Hemodynamics Effective reduction of renal vascular resistanceGenerally improve renal hemodynamics

Emerging Research Avenues and Future Perspectives for Olmesartan Monohydrate

Exploration of Novel Therapeutic Targets and Indications (Pre-clinical)

Beyond its established role as an angiotensin II receptor blocker for the management of hypertension, preclinical research has begun to illuminate a broader therapeutic potential for olmesartan (B1677269). These investigations suggest that olmesartan may be repurposed for a variety of conditions, primarily stemming from its influence on pathways related to inflammation, oxidative stress, and fibrosis. thieme-connect.com

Preclinical studies have demonstrated olmesartan's promise in several key areas:

Ulcerative Colitis: In animal models of ulcerative colitis, olmesartan has been shown to ameliorate colon injury and inflammation. tandfonline.comnih.govnih.govijbcp.comresearchgate.net Its protective effects are attributed to its ability to modulate inflammatory signaling pathways, such as NF-κB, and enhance antioxidant defenses. nih.gov Studies have shown that olmesartan can down-regulate pro-inflammatory cytokines like TNF-α and IL-6 while up-regulating anti-inflammatory cytokines like IL-10. nih.gov Furthermore, olmesartan has been observed to attenuate the expression of proliferating cell nuclear antigen (PCNA), a key factor in the development of dysplasia and colorectal cancer associated with chronic inflammation. ijbcp.com

Neuropathy, Nephropathy, and Fibrosis: Olmesartan is being investigated for its potential to mitigate tissue damage in various organs. In models of diabetic nephropathy, olmesartan has shown to suppress the progression of tubulointerstitial fibrosis by interrupting the renin-angiotensin system (RAS)-transforming growth factor-β (TGF-β) feedback loop. mdpi.com It has also demonstrated antifibrotic effects in the liver by inhibiting the proliferation and collagen synthesis of hepatic stellate cells. nih.govresearchgate.net Additionally, olmesartan has been found to attenuate amiodarone-induced pulmonary toxicity by modulating the pro-fibrogenic cytokine TGF-β1. sci-hub.box The underlying mechanism for these effects appears to be linked to the reduction of oxidative stress and inflammation in the affected tissues. mdpi.comahajournals.orgnih.gov

Cancer: The anti-proliferative and anti-inflammatory properties of olmesartan have led to investigations into its potential as an anticancer agent. Preclinical studies suggest that olmesartan may inhibit the growth of cancer cells and induce apoptosis. thieme-connect.com For instance, it has been shown to have cytotoxic effects on A549 lung cancer cell lines. mdpi.com

Inflammation and Oxidative Stress: A significant body of preclinical evidence underscores olmesartan's ability to combat inflammation and oxidative stress in various contexts. It has been shown to have anti-inflammatory effects in models of intra-articular inflammation. jst.go.jp The antioxidant activity of olmesartan is well-documented, with studies demonstrating its ability to reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. ahajournals.orgnih.govtandfonline.comnih.gov This is achieved, in part, by down-regulating the expression of components of NADPH oxidase, a major source of cellular ROS. ahajournals.org

These preclinical findings suggest that the therapeutic scope of olmesartan may extend far beyond hypertension, offering potential new avenues for the treatment of a range of inflammatory and fibrotic diseases.

Advanced Computational Modeling and Simulation in Olmesartan Research

Molecular Docking and Dynamics for Receptor Interactions

Advanced computational techniques such as molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the intricate interactions between olmesartan and its primary target, the angiotensin II type 1 (AT1) receptor. These in silico methods provide a detailed, atomistic view of the binding process, complementing experimental findings and guiding further drug design efforts.

Molecular docking studies have successfully predicted the binding pose of olmesartan within the AT1 receptor's binding pocket. These models have revealed key interactions with specific amino acid residues that are critical for its high-affinity binding and antagonist activity.

Predictive Modeling for Polymorphism and Formulation Stability

While specific predictive models for olmesartan monohydrate polymorphism and formulation stability are not extensively detailed in the provided search results, the principles of computational modeling are increasingly being applied in these areas of pharmaceutical development.

Polymorphism Prediction: Computational methods can be employed to predict the possible crystalline forms (polymorphs) that a drug substance like this compound can adopt. These models use the molecular structure of the drug to calculate the lattice energies of different crystal packing arrangements. By identifying the most energetically favorable structures, researchers can anticipate which polymorphs are likely to be observed experimentally. This is crucial as different polymorphs can have distinct physicochemical properties, including solubility and stability, which can impact the drug's bioavailability and therapeutic efficacy.

Formulation Stability Prediction: Computational models can also be used to predict the stability of different this compound formulations. For instance, molecular dynamics simulations can be used to study the interactions between the drug and various excipients at the molecular level. This can help to identify potential incompatibilities that could lead to degradation of the active pharmaceutical ingredient over time. By simulating the behavior of the formulation under different storage conditions (e.g., temperature and humidity), these models can help to predict the shelf-life of the product and guide the selection of optimal formulation components and packaging.

Integration of Omics Technologies in Mechanistic Studies

The advent of "omics" technologies, such as proteomics and metabolomics, is providing a more holistic understanding of the mechanisms of action of olmesartan beyond its direct interaction with the AT1 receptor. These powerful analytical approaches allow for the large-scale study of proteins and metabolites, offering a comprehensive snapshot of the cellular and systemic responses to drug treatment.

While the application of metabolomics to olmesartan research is not as extensively documented in the provided results, this technology holds significant promise. By analyzing the global metabolic changes that occur in response to olmesartan, researchers can identify novel biomarkers of drug efficacy and gain a deeper understanding of its impact on various metabolic pathways. The integration of these omics technologies is poised to uncover new facets of olmesartan's pharmacology and may lead to the identification of novel therapeutic applications.

Novel Analytical Techniques for Enhanced Characterization

The development of novel and improved analytical techniques is crucial for the accurate and efficient characterization of this compound in both pharmaceutical formulations and biological matrices. In recent years, several advanced analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of olmesartan. Researchers have focused on developing new and improved reversed-phase HPLC (RP-HPLC) methods that offer advantages such as shorter run times, improved resolution, and lower limits of detection and quantification. These methods are essential for routine quality control testing of olmesartan tablets and for monitoring the drug's stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the quantification of olmesartan and its active metabolite in biological fluids such as plasma. This is particularly important for pharmacokinetic and bioequivalence studies, where low concentrations of the drug need to be accurately measured. The high specificity of LC-MS/MS minimizes interference from endogenous components in the biological matrix, ensuring reliable and accurate results.

Capillary Electrophoresis (CE) represents another powerful analytical tool for olmesartan analysis. Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully applied for the simultaneous determination of olmesartan in combination with other cardiovascular drugs in tablet formulations. ijper.org Capillary zone electrophoresis has also been utilized to study the degradation kinetics of olmesartan. dergipark.org.trhacettepe.edu.tr These CE methods offer advantages such as high separation efficiency, low sample and reagent consumption, and rapid analysis times.

The table below summarizes some of the novel analytical techniques used for the characterization of olmesartan.

Analytical TechniqueApplicationKey Advantages
RP-HPLC Quality control of pharmaceutical formulations, stability studiesHigh resolution, accuracy, and precision
LC-MS/MS Pharmacokinetic and bioequivalence studies in biological fluidsHigh sensitivity, selectivity, and specificity
Capillary Electrophoresis (MEKC) Simultaneous analysis of olmesartan in combination drug productsHigh separation efficiency, rapid analysis, low sample consumption

Innovative Drug Delivery System Development for Targeted or Sustained Release

To overcome the challenges associated with the poor aqueous solubility and low oral bioavailability of olmesartan, significant research efforts have been directed towards the development of innovative drug delivery systems. These advanced formulations aim to enhance the drug's solubility, improve its absorption, and provide targeted or sustained release profiles.

A variety of nano-based drug delivery systems have been explored for olmesartan, with promising results:

Nanoparticles and Nanosuspensions: Formulating olmesartan as nanoparticles or nanosuspensions can significantly increase its surface area, leading to enhanced dissolution rates and improved bioavailability. rjptonline.orgnih.govtandfonline.comnih.govresearchgate.net These formulations have demonstrated the ability to increase the saturation solubility of olmesartan. tandfonline.com

Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like olmesartan, protecting them from degradation and enhancing their absorption. nih.govtandfonline.comresearchgate.netresearchgate.netnih.govnih.gov Studies have shown that olmesartan-loaded SLNs can significantly improve the drug's relative bioavailability compared to conventional formulations. nih.gov

Microemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Microemulsions and SNEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that can spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. tandfonline.comijpsr.comnih.govtandfonline.comsphinxsai.comnih.govresearchgate.netimpactfactor.orgtbzmed.ac.ir These systems can effectively solubilize olmesartan and present it in a finely dispersed form, leading to enhanced absorption and bioavailability. ijpsr.comimpactfactor.org Solid SNEDDS (S-SNEDDS) have also been developed to improve the stability and handling of these lipid-based formulations. nih.govnih.gov

Sustained-Release Formulations: To improve patient compliance and provide more consistent therapeutic effects, sustained-release formulations of olmesartan have been developed. These formulations, often in the form of tablets, utilize various polymers and excipients to control the rate of drug release over an extended period. medcraveonline.comnih.gov This approach can help to maintain therapeutic drug concentrations in the body for a longer duration, reducing the need for frequent dosing. medcraveonline.com One approach involves the use of composites of chitosan (B1678972) and cyclodextrin (B1172386) to achieve a slow release of the drug. nih.gov

The table below provides an overview of the different innovative drug delivery systems developed for olmesartan.

Drug Delivery SystemFormulation PrincipleKey Advantages
Nanoparticles/Nanosuspensions Increased surface area and saturation solubilityEnhanced dissolution and bioavailability rjptonline.orgtandfonline.comnih.gov
Solid Lipid Nanoparticles (SLNs) Encapsulation in a solid lipid matrixImproved bioavailability, protection from degradation nih.govnih.gov
Microemulsions/SNEDDS Spontaneous formation of nanoemulsions in GI fluidsEnhanced solubility and absorption ijpsr.comtandfonline.comimpactfactor.org
Sustained-Release Tablets Controlled release of the drug over timeImproved patient compliance, consistent therapeutic effect medcraveonline.comnih.gov

These innovative drug delivery strategies hold great promise for optimizing the therapeutic efficacy of olmesartan and expanding its clinical utility.

Rational Design of Hybrid Molecules Incorporating Olmesartan Scaffolds

The concept of designing hybrid molecules involves combining two or more pharmacophores into a single molecule. This strategy aims to create synergistic effects, multi-target activity, and potentially improved pharmacokinetic profiles. The olmesartan scaffold, with its established safety and efficacy as an angiotensin II receptor antagonist, presents an attractive foundation for the development of novel hybrid drugs. The rationale for this approach is rooted in the pleiotropic effects of olmesartan, which extend beyond simple blood pressure reduction.

Research has indicated that olmesartan possesses anti-inflammatory, antioxidant, and organoprotective properties. nih.gov These characteristics make its scaffold a prime candidate for creating hybrid molecules that could address complex diseases with multifactorial pathologies, such as cardiovascular diseases complicated by inflammation or metabolic syndrome.

Table 1: Potential Therapeutic Targets for Olmesartan-Based Hybrid Molecules

Therapeutic AreaPotential Co-targetRationale for Hybrid Molecule Design
Cardiovascular Disease NeprilysinDual inhibition of the angiotensin receptor and neprilysin can offer enhanced cardiovascular protection. core.ac.uknih.gov
Calcium Channel BlockersCombination therapy with calcium channel blockers has shown improved antihypertensive efficacy. nih.gov
HMG-CoA ReductaseCombining with a statin-like moiety could provide both blood pressure control and lipid-lowering effects.
Inflammatory Conditions Cyclooxygenase (COX)A hybrid molecule could offer simultaneous anti-inflammatory and antihypertensive effects, beneficial in conditions like arthritis with associated hypertension.
Cancer NF-κB Pathway InhibitorsOlmesartan has shown synergistic cytotoxic effects with NF-κB inhibitors in cancer cell lines. core.ac.uk
Vascular Endothelial Growth Factor (VEGF)Targeting angiogenesis through VEGF inhibition in conjunction with AT1 receptor blockade could be a novel anticancer strategy.
Neurodegenerative Diseases Monoamine Oxidase (MAO)A hybrid molecule could potentially offer neuroprotection through both antioxidant and anti-inflammatory mechanisms. researchgate.net

While the theoretical design of such hybrids is promising, the synthesis and evaluation of these novel chemical entities are still in the exploratory stages. The goal is to develop compounds that can modulate multiple targets, thereby offering a more comprehensive therapeutic approach.

Challenges and Opportunities in this compound Research

The future of this compound research is marked by both significant challenges and promising opportunities.

Challenges:

Synthesis of Derivatives and Impurities: The chemical synthesis of olmesartan and its derivatives can be complex. The process can lead to the formation of regioisomeric impurities that are challenging to separate and may have different pharmacological profiles. nih.gov Ensuring the purity and stereoisomerism of new hybrid molecules is a critical hurdle. dntb.gov.ua

Bioavailability and Formulation: Olmesartan medoxomil, the prodrug form, has low oral bioavailability. nih.gov Developing new formulations or prodrugs of olmesartan and its hybrids to enhance absorption and bioavailability remains a significant challenge. nih.gov Novel delivery systems, such as nanosponges and nanosuspensions, are being explored to overcome this limitation. nih.gov

Clinical Trial Design for Repurposing: Demonstrating the efficacy of olmesartan or its hybrids for new indications beyond hypertension requires carefully designed and often large-scale clinical trials. Establishing clear endpoints and patient populations for conditions like inflammatory diseases or cancer can be complex.

Cardiovascular Safety Concerns: Although olmesartan is generally considered safe, some studies have raised concerns about a potential increased risk of cardiovascular events in certain patient populations, which has been a subject of regulatory review. nih.gov Any new derivative or hybrid molecule would need to undergo rigorous safety and cardiovascular outcome studies.

Opportunities:

Repurposing for New Indications: The anti-inflammatory and antioxidant properties of olmesartan open up significant opportunities for repurposing the drug for a variety of conditions. nih.gov Preclinical studies have suggested its potential in ameliorating experimental colitis and in exerting anticancer effects. nih.gov This provides a strong rationale for further investigation into its use in inflammatory bowel disease, certain cancers, and neuroprotective applications. researchgate.net

Organ Protection: Research has shown that olmesartan offers organoprotective effects, including renoprotection and amelioration of cardiac remodeling, which may be independent of its blood pressure-lowering effects. nih.gov This presents an opportunity to develop olmesartan-based therapies specifically aimed at preventing or treating end-organ damage in hypertensive and diabetic patients.

Development of Novel Prodrugs: There is an ongoing opportunity to design and synthesize new prodrugs of olmesartan with improved pharmacokinetic properties. For instance, olmesartan hexetil has been proposed as a potential prodrug with markedly increased oral bioavailability compared to olmesartan medoxomil. researchgate.net

Combination Therapies: The development of fixed-dose combinations of olmesartan with other cardiovascular drugs, such as diuretics and calcium channel blockers, has already proven successful in improving blood pressure control and patient adherence. nih.gov There is further scope to explore novel combinations, including triple therapies, to achieve more comprehensive cardiovascular risk reduction. researchgate.net

Table 2: Summary of Challenges and Opportunities in this compound Research

CategoryKey Points
Challenges Complex synthesis of derivatives and control of impurities. nih.govdntb.gov.uaLow oral bioavailability requiring innovative formulation strategies. nih.govDesigning robust clinical trials for new therapeutic indications.Addressing and clarifying cardiovascular safety signals. nih.gov
Opportunities Repurposing for non-cardiovascular diseases like inflammatory conditions and cancer. nih.govnih.govLeveraging organoprotective effects for preventing end-organ damage. nih.govCreating novel prodrugs to enhance bioavailability. researchgate.netExpanding the use of effective fixed-dose combination therapies. researchgate.net

Q & A

Q. How can the solubility and dissolution rate of olmesartan monohydrate be improved for oral formulations?

Methodological Answer: Utilize solid dispersion adsorbate (SDA) techniques with carriers like poloxamer 407 and lactose monohydrate. This approach disrupts crystallinity, creating amorphous structures that enhance solubility. Dissolution testing under pharmacopeial conditions (e.g., USP apparatus) at pH 6.8 can validate improvements, targeting >85% dissolution within 30 minutes .

Q. What pharmacokinetic parameters should be prioritized when optimizing this compound formulations?

Methodological Answer: Focus on bioavailability metrics such as Cmax, Tmax, and AUC0–24h using in vivo studies. Employ lipidic self-nanoemulsifying systems to improve intestinal absorption, validated via HPLC or LC-MS/MS analysis of plasma samples .

Q. What are the standard endpoints for assessing this compound efficacy in hypertension trials?

Methodological Answer: Measure trough seated blood pressure (BP) using mercury sphygmomanometers or ambulatory BP monitoring (ABPM). Statistical analysis should compare mean systolic/diastolic BP reductions between treatment arms and placebo, with adjustments for baseline covariates .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize this compound formulations?

Methodological Answer: Define critical quality attributes (CQAs) like drug loading efficiency and particle size. Use factorial designs (e.g., Box-Behnken) to evaluate interactions between variables (e.g., surfactant concentration, homogenization speed). Response surface modeling identifies optimal parameters, validated through dissolution and stability studies .

Q. What experimental designs are suitable for analyzing drug-drug interactions in olmesartan/hydrochlorothiazide (HCTZ) combination therapies?

Methodological Answer: Implement factorial dose-ranging studies with olmesartan (0–40 mg) and HCTZ (0–25 mg) in all combinations. Use response surface quadratic models to identify synergistic effects and optimal dosing. Pool data from multicenter trials to enhance statistical power .

Q. How can spectroscopic methods resolve drug-excipient interactions in this compound tablets?

Methodological Answer: Perform FTIR analysis at key wavelengths (e.g., 3293 cm<sup>−1</sup> for olmesartan) to detect hydrogen bonding or crystallinity changes. Compare spectra of pure APIs vs. formulations with hypromellose or lactose monohydrate to confirm absence of chemical degradation .

Q. What methodologies address contradictions in clinical data on olmesartan’s cardiovascular risks in diabetic patients?

Methodological Answer: Conduct meta-analyses of randomized trials (e.g., ROADMAP) and observational studies. Stratify outcomes by baseline renal function and glycemic control. Use Cox proportional hazards models to adjust for confounders like age and comorbidities .

Q. How do amorphous solid dispersions of this compound affect long-term stability?

Methodological Answer: Accelerate stability testing (40°C/75% RH) over 6 months. Monitor recrystallization via XRPD and dissolution profiles. Incorporate desiccants in packaging or use moisture-resistant polymers (e.g., Eudragit®) to mitigate hygroscopicity .

Methodological Resources

  • Analytical Validation : Reference USP/ICH guidelines for HPLC method development, including robustness testing via design of experiments (DoE) .
  • Clinical Trial Design : Follow CONSORT guidelines for reporting factorial or dose-titration studies, ensuring blinding and randomization rigor .
  • Formulation Optimization : Leverage software like Design-Expert® for response surface modeling and Monte Carlo simulations to predict formulation robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.